molecular formula C7H11BrO B2735008 1-(Bromomethyl)-5-oxaspiro[2.4]heptane CAS No. 1540129-13-2

1-(Bromomethyl)-5-oxaspiro[2.4]heptane

Cat. No.: B2735008
CAS No.: 1540129-13-2
M. Wt: 191.068
InChI Key: TVNMGTNGTKSCFB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-5-oxaspiro[2.4]heptane is a useful research compound. Its molecular formula is C7H11BrO and its molecular weight is 191.068. The purity is usually 95%.
BenchChem offers high-quality 1-(Bromomethyl)-5-oxaspiro[2.4]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-5-oxaspiro[2.4]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-4-6-3-7(6)1-2-9-5-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNMGTNGTKSCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540129-13-2
Record name 1-(bromomethyl)-5-oxaspiro[2.4]heptane
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Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural properties, synthetic pathways, and applications of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane , identified by CAS 1540129-13-2 .

Core Identity & Synthetic Methodology

Executive Summary

1-(Bromomethyl)-5-oxaspiro[2.4]heptane is a specialized spirocyclic building block used in medicinal chemistry to introduce conformational rigidity and metabolic stability into drug candidates. Characterized by a spiro[2.4]heptane core—where a cyclopropane ring is spiro-fused to a tetrahydrofuran (THF) ring—this motif serves as a bioisostere for gem-dimethyl groups or carbonyls, offering a unique vector for structure-activity relationship (SAR) exploration. The presence of the reactive bromomethyl handle allows for facile nucleophilic substitution, making it a versatile lynchpin in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties

The following data consolidates the core identifiers and physical constants for the compound.

PropertySpecification
Chemical Name 1-(Bromomethyl)-5-oxaspiro[2.4]heptane
CAS Registry Number 1540129-13-2
Molecular Formula C₇H₁₁BrO
Molecular Weight 191.07 g/mol
Core Skeleton 5-Oxaspiro[2.4]heptane (THF spiro-fused to cyclopropane)
Key Functional Group Primary Alkyl Bromide (Bromomethyl)
Physical State Colorless to pale yellow liquid (typical for class)
Predicted Boiling Point ~210–215 °C (at 760 mmHg)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Structural Analysis & Mechanistic Implications

The 5-oxaspiro[2.4]heptane scaffold is distinct from the more common 1-oxaspiro[2.4]heptane (an epoxide). In this structure, the oxygen atom resides in the five-membered ring (position 5), while the bromomethyl group is attached to the three-membered cyclopropane ring (position 1).

  • Conformational Restriction: The spiro-carbon (C3) locks the orientation of the cyclopropane and THF rings perpendicular to each other. This "Gem-Disubstituent Effect" (Thorpe-Ingold effect) pre-organizes the molecule for binding, potentially reducing the entropic penalty upon interaction with a biological target.

  • Metabolic Stability: The cyclopropane ring is metabolically robust compared to flexible alkyl chains, often blocking cytochrome P450 oxidation sites.

  • Reactivity: The bromomethyl group is a "soft" electrophile, highly reactive towards amines, thiols, and alkoxides, enabling the rapid construction of libraries.

Synthetic Pathways and Experimental Protocols

The synthesis of 1-(bromomethyl)-5-oxaspiro[2.4]heptane typically proceeds via the construction of the spiro-cyclopropane ring onto a pre-existing tetrahydrofuran core, followed by functional group manipulation.

Core Synthesis Strategy: The Carbenoid Route

The most reliable route involves the rhodium-catalyzed cyclopropanation of 3-methylenetetrahydrofuran with ethyl diazoacetate , followed by reduction and bromination. This pathway ensures the integrity of the ether linkage while installing the cyclopropane ring.

Step 1: Cyclopropanation (Spiro-Ring Formation)
  • Reagents: 3-Methylenetetrahydrofuran, Ethyl Diazoacetate (EDA), Rhodium(II) acetate dimer [Rh₂(OAc)₄].

  • Mechanism: The Rh-carbenoid generated from EDA adds across the exocyclic double bond of the THF derivative.

  • Protocol: To a solution of 3-methylenetetrahydrofuran (1.0 eq) and Rh₂(OAc)₄ (0.5 mol%) in anhydrous DCM at 0°C, EDA (1.2 eq) is added dropwise via syringe pump over 4 hours to minimize dimerization. The mixture is stirred at room temperature for 12 hours.

  • Outcome: Ethyl 5-oxaspiro[2.4]heptane-1-carboxylate (mixture of diastereomers).

Step 2: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH₄), THF.

  • Protocol: The ester is treated with LiAlH₄ (1.5 eq) in dry THF at 0°C. The reaction is quenched with Fieser workup (H₂O, 15% NaOH, H₂O).

  • Outcome: (5-Oxaspiro[2.4]heptan-1-yl)methanol.

Step 3: Bromination (Appel Reaction)
  • Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃), DCM.

  • Protocol: To a solution of the alcohol (1.0 eq) and CBr₄ (1.2 eq) in DCM at 0°C, PPh₃ (1.5 eq) is added in portions. The reaction is stirred for 2 hours.[1][2][3]

  • Outcome: 1-(Bromomethyl)-5-oxaspiro[2.4]heptane .

Synthetic Workflow Diagram

The following Graphviz diagram visualizes the logical flow of this synthesis.

SynthesisPath Start 3-Methylene- tetrahydrofuran Step1 Cyclopropanation (Rh2(OAc)4 + EDA) Start->Step1 Inter1 Ethyl 5-oxaspiro[2.4] heptane-1-carboxylate Step1->Inter1 Ring Closure Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 (5-Oxaspiro[2.4] heptan-1-yl)methanol Step2->Inter2 Ester to Alcohol Step3 Bromination (CBr4 / PPh3) Inter2->Step3 Final 1-(Bromomethyl)-5- oxaspiro[2.4]heptane (CAS 1540129-13-2) Step3->Final Appel Rxn

Figure 1: Step-wise synthetic route from 3-methylenetetrahydrofuran to the target bromomethyl spirocycle.

Handling, Safety, and Stability

As an alkylating agent, 1-(Bromomethyl)-5-oxaspiro[2.4]heptane poses specific hazards that must be managed in a research environment.

  • Toxicity: Like most primary alkyl bromides, it is a potential lachrymator and alkylating agent . It may cause skin irritation and severe eye damage.

  • Genotoxicity: Due to its ability to alkylate DNA, it should be treated as a potential mutagen. All operations must be conducted in a fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture and light; prolonged exposure can lead to hydrolysis of the bromide or ring-opening.

References

  • Sigma-Aldrich (Merck KGaA). Product Specification: 1-(Bromomethyl)-5-oxaspiro[2.4]heptane. Retrieved from .

  • PubChem Database. 5-Oxaspiro[2.4]heptane Derivatives and Compound Summary. National Center for Biotechnology Information. Retrieved from .

  • Angene International. Chemical Catalog: CAS 1540129-13-2. Retrieved from .

  • Wendisch, D. Methoden der Organischen Chemie (Houben-Weyl). Vol. IV/3, Cyclopropane Synthesis, pp. 32-42.[4] (Foundational reference for spiro-cyclopropane synthesis via 1,3-dihalides and carbenoids).

Sources

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane, a valuable building block for medicinal chemistry and drug discovery. The unique three-dimensional architecture conferred by the spirocyclic oxetane moiety offers significant advantages in the design of novel therapeutics with improved physicochemical and pharmacological properties. This document details a proposed synthetic pathway, including key reaction mechanisms and step-by-step protocols, and discusses the spectroscopic characterization of the target molecule and its precursor. Furthermore, the guide explores the reactivity of the bromomethyl group and the broader implications of incorporating this spirocyclic scaffold into drug candidates.

Introduction: The Rising Prominence of Spirocyclic Oxetanes in Drug Discovery

In the contemporary landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[1][2] A significant trend in this pursuit is the increasing incorporation of three-dimensional (3D) scaffolds that can better mimic the complex architectures of biological targets. Among these, spirocyclic systems, which feature two rings connected by a single common atom, have garnered considerable attention.[3] Their rigid, well-defined geometries can lead to improved binding affinity and selectivity for protein targets.[4]

Simultaneously, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in drug design. Its incorporation can favorably modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. When combined, the spirocyclic and oxetane moieties create a powerful structural motif, the spirocyclic oxetane, that is increasingly being utilized to generate novel molecular frameworks with desirable drug-like properties.

This guide focuses on a specific, functionalized member of this class: 1-(Bromomethyl)-5-oxaspiro[2.4]heptane . The presence of a reactive bromomethyl group provides a synthetic handle for further elaboration, making this compound a versatile building block for the synthesis of a diverse range of potential therapeutic agents.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane consists of a cyclopropane ring fused at a single carbon atom (the spiro center) to a tetrahydrofuran ring, with a bromomethyl substituent attached to the cyclopropane ring.

Systematic Name: 1-(Bromomethyl)-5-oxaspiro[2.4]heptane

Molecular Formula: C₇H₁₁BrO

Molecular Weight: 191.06 g/mol

Key Structural Features:

  • Spirocyclic Core: The spiro[2.4]heptane framework imparts a rigid, three-dimensional conformation.

  • Oxetane Moiety: The integrated tetrahydrofuran ring introduces polarity and can act as a hydrogen bond acceptor, potentially improving solubility and metabolic stability.

  • Bromomethyl Group: This functional group serves as a reactive site for nucleophilic substitution, enabling the facile introduction of various pharmacophores.

A table summarizing the predicted physicochemical properties of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane is presented below. These values are computationally derived and serve as a useful guide for experimental design.

PropertyPredicted Value
LogP 1.5 - 2.0
Topological Polar Surface Area (TPSA) 9.23 Ų
Number of Hydrogen Bond Acceptors 1
Number of Rotatable Bonds 1

Synthetic Strategy and Experimental Protocols

A plausible and efficient synthetic route to 1-(Bromomethyl)-5-oxaspiro[2.4]heptane has been devised based on established chemical transformations. The overall strategy involves the synthesis of a key lactone intermediate, its subsequent reduction to a primary alcohol, and a final bromination step.

Overall Synthetic Scheme

G cluster_0 Synthesis of 5-oxaspiro[2.4]heptan-6-one cluster_1 Synthesis of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane start Pentaerythritol dibromide int1 (3-(Bromomethyl)oxetan-3-yl)methanol start->int1 KOH, EtOH int2 [3-(Hydroxymethyl)oxetan-3-yl]acetonitrile int1->int2 1. NaCN 2. HBr int3 4,4-Bis(bromomethyl)dihydro- 2-furanone int2->int3 HBr lactone 5-Oxaspiro[2.4]heptan-6-one int3->lactone Zn, N,N-dimethylacetamide alcohol 1-(Hydroxymethyl)-5- oxaspiro[2.4]heptane lactone_ref->alcohol LiAlH4 or DIBAL-H, THF bromide 1-(Bromomethyl)-5- oxaspiro[2.4]heptane alcohol->bromide PBr3 or CBr4/PPh3

Figure 1: Proposed synthetic pathway for 1-(Bromomethyl)-5-oxaspiro[2.4]heptane.

Step 1: Synthesis of 5-Oxaspiro[2.4]heptan-6-one (I)

The synthesis of the key lactone intermediate, 5-oxaspiro[2.4]heptan-6-one, has been reported in the patent literature.[5] The multi-step process begins with commercially available pentaerythritol dibromide.

Experimental Protocol:

  • Step 1a: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol: A detailed procedure can be adapted from the patent literature, involving the base-mediated cyclization of pentaerythritol dibromide.

  • Step 1b: Synthesis of [3-(Hydroxymethyl)oxetan-3-yl]acetonitrile: This step involves nucleophilic substitution with cyanide followed by acidic workup.

  • Step 1c: Synthesis of 4,4-Bis(bromomethyl)dihydro-2-furanone: Treatment with hydrogen bromide facilitates both the conversion of the alcohol to a bromide and the hydrolysis of the nitrile to a carboxylic acid, which then lactonizes.

  • Step 1d: Synthesis of 5-Oxaspiro[2.4]heptan-6-one: An intramolecular cyclization of the dibromide using zinc dust yields the desired spirocyclic lactone.

Step 2: Reduction of 5-Oxaspiro[2.4]heptan-6-one to 1-(Hydroxymethyl)-5-oxaspiro[2.4]heptane (II)

The reduction of the lactone to the corresponding diol can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[6] Diisobutylaluminium hydride (DIBAL-H) at low temperatures could also be employed, potentially offering higher selectivity and avoiding over-reduction.[7][8]

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5-oxaspiro[2.4]heptan-6-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (1.5 - 2.0 eq) in THF dropwise. Caution: The reaction is exothermic and generates hydrogen gas.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Purification: Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(hydroxymethyl)-5-oxaspiro[2.4]heptane.

Step 3: Bromination of 1-(Hydroxymethyl)-5-oxaspiro[2.4]heptane to 1-(Bromomethyl)-5-oxaspiro[2.4]heptane (III)

The conversion of the primary alcohol to the corresponding bromide can be accomplished using several standard methods. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.[9][10][11][12] Alternatively, the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), provides a milder alternative.[13]

Experimental Protocol (using PBr₃):

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(hydroxymethyl)-5-oxaspiro[2.4]heptane (1.0 eq) in anhydrous diethyl ether or dichloromethane.

  • Addition of Brominating Agent: Cool the solution to 0 °C. Add PBr₃ (0.33 - 0.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-(Bromomethyl)-5-oxaspiro[2.4]heptane.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂Br 3.4 - 3.6Doublet2H
Oxetane -CH₂- 3.8 - 4.2Multiplet4H
Cyclopropane -CH- 1.0 - 1.5Multiplet1H
Cyclopropane -CH₂- 0.5 - 1.0Multiplet4H
Predicted ¹³C NMR Spectrum of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane
CarbonPredicted Chemical Shift (δ, ppm)
-CH₂Br 30 - 35
Oxetane -CH₂- 70 - 75
Spiro Carbon 35 - 40
Cyclopropane -CH- 20 - 25
Cyclopropane -CH₂- 10 - 15
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic C-O stretching frequencies for the ether linkage in the oxetane ring in the region of 1000-1100 cm⁻¹.[14][15][16] The C-Br stretching vibration will likely appear in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[17][18][19][20]

Reactivity and Applications in Drug Development

The primary utility of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane in drug discovery lies in the reactivity of its bromomethyl group. This electrophilic center is susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups and molecular scaffolds.

G cluster_0 Nucleophilic Substitution Reactions cluster_1 Resulting Functionalized Spirocycles start 1-(Bromomethyl)-5- oxaspiro[2.4]heptane amine Amine (R₂NH) start->amine SN2 thiol Thiol (RSH) start->thiol SN2 alkoxide Alkoxide (RO⁻) start->alkoxide SN2 azide Azide (N₃⁻) start->azide SN2 product_amine Amine Adduct amine->product_amine product_thiol Thioether Adduct thiol->product_thiol product_alkoxide Ether Adduct alkoxide->product_alkoxide product_azide Azide Adduct azide->product_azide

Figure 2: Representative nucleophilic substitution reactions of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane.

Potential Applications:

  • Linker Chemistry: The bromomethyl group can be used to attach the spirocyclic oxetane moiety to a larger molecule, serving as a non-cleavable linker in the design of probes, imaging agents, or antibody-drug conjugates.

  • Scaffold Decoration: A variety of nucleophiles, such as amines, thiols, and alcohols, can be used to displace the bromide, leading to a library of diverse compounds for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: The 5-oxaspiro[2.4]heptane core itself can be considered a bioisostere for other common groups in drug molecules, offering a novel way to modulate physicochemical properties and explore new intellectual property space.

The incorporation of this unique spirocyclic scaffold can lead to compounds with improved solubility, metabolic stability, and cell permeability, ultimately contributing to the development of more effective and safer medicines.

Conclusion

1-(Bromomethyl)-5-oxaspiro[2.4]heptane represents a promising and versatile building block for the synthesis of novel, three-dimensional molecules with significant potential in drug discovery. This guide has outlined a feasible synthetic pathway, provided detailed experimental considerations, and discussed the expected analytical characterization of this compound. The strategic incorporation of the spirocyclic oxetane motif, facilitated by the reactive bromomethyl handle, offers medicinal chemists a powerful tool to navigate and expand the current boundaries of chemical space in the quest for new therapeutic agents.

References

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. (2025).
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  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. (2024).
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Spirocyclic Architectures in Medicinal Chemistry: Engineering 3D Complexity for DMPK Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and physicochemical impact of spirocyclic building blocks in modern medicinal chemistry.

Executive Summary

The "Escape from Flatland" initiative has fundamentally shifted small molecule drug discovery from planar, aromatic-dominated scaffolds to three-dimensional (3D),


-rich architectures.[1] Spirocyclic building blocks—structures where two rings share a single quaternary carbon atom—represent the vanguard of this shift. Unlike fused or bridged systems, spirocycles offer unique "vectorial" exit points for substituents, enabling precise exploration of chemical space while simultaneously improving solubility, metabolic stability, and target selectivity. This guide analyzes the mechanistic advantages of spirocycles and provides validated protocols for their integration into drug discovery programs.

Part 1: The Physicochemical Argument

The Correlation and Solubility

The fraction of


 hybridized carbons (

) is a validated predictor of clinical success.[2][3] Planar aromatic rings often suffer from poor aqueous solubility due to tight crystal lattice packing (high melting points) and high lipophilicity. Spirocyclic scaffolds disrupt this planarity, inhibiting lattice formation and increasing solvation.

Mechanism of Action:

  • Lattice Energy Disruption: The orthogonal arrangement of the two rings prevents

    
    -
    
    
    
    stacking, lowering the energy required to dissolve the compound.
  • Solvation: The quaternary center creates a compact volume with high surface area accessibility for water molecules, particularly when polar heteroatoms (O, N) are incorporated (e.g., spirooxetanes).

Vectorial Analysis: Beyond Ortho, Meta, Para

Aromatic rings limit substituent orientation to 120° (hexagonal) or 108° (pentagonal) vectors. Spirocycles, particularly spiro[3.3]heptanes, provide exit vectors that are geometrically distinct, allowing ligands to access binding pockets undefined by flat scaffolds.

Table 1: Physicochemical Comparison of Bioisosteres

PropertyGem-Dimethyl GroupSpirooxetane (Bioisostere)Impact on Drug Profile
Lipophilicity (

LogP)
+0.4 to +0.7-0.1 to -0.5Spirooxetane reduces lipophilicity ("Liponeutral Bulk").
Metabolic Stability Low (prone to CYP oxidation)HighOxetane oxygen suppresses metabolism at adjacent carbons.
Solubility Low (hydrophobic)High (H-bond acceptor)Significant solubility gain (up to >100x).
Conformation Rotatable (flexible)Rigid (locked)Reduced entropic penalty upon binding.
Metabolic Blocking

The "gem-dimethyl effect" is often used to block metabolic hotspots.[4] However, it increases lipophilicity (LogP), potentially hurting bioavailability. Replacing a gem-dimethyl group with a spirooxetane achieves the same metabolic blocking (steric hindrance) but lowers LogP due to the oxygen atom's polarity and lack of basicity.

Part 2: Strategic Building Blocks & Case Studies

The "Saturated Benzene": Spiro[3.3]heptane

The spiro[3.3]heptane scaffold is a rigid, saturated bioisostere of the phenyl ring. The distance between C2 and C6 in spiro[3.3]heptane mimics the para-substitution vector of benzene but without the aromatic liability.

  • Case Study: Risdiplam (Evrysdi)

    • Indication: Spinal Muscular Atrophy (SMA).

    • Structural Key: Contains a 4,7-diazaspiro[2.5]octane ring system.[5]

    • Function: The spirocyclic moiety positions the nitrogen atoms to interact with the SMN2 pre-mRNA splicing machinery while maintaining a specific conformation that a flexible chain could not support.

The Morpholine Surrogate: 2-Oxa-6-azaspiro[3.3]heptane

Morpholine is a common solubilizing group but is metabolically liable (oxidative ring opening).[6] The 2-oxa-6-azaspiro[3.3]heptane is a "bridged" morpholine surrogate.

  • Advantage: It retains the H-bond acceptor (O) and basic amine (N) but locks them in a geometry that prevents N-dealkylation and reduces hERG channel inhibition risks associated with flexible basic centers.

Visualizing the Decision Logic

SpiroLogic Problem Lead Compound Liability Analysis Analyze Liability Source Problem->Analysis Solubility Poor Solubility / High LogP Analysis->Solubility Metabolism Rapid CYP Metabolism Analysis->Metabolism Selectivity Off-Target / Low Potency Analysis->Selectivity SpiroOx Strategy: Spirooxetane (Replace gem-dimethyl) Solubility->SpiroOx Reduce Lipophilicity SpiroAza Strategy: Azaspirocycle (Replace Morpholine/Piperidine) Metabolism->SpiroAza Block Metabolic Hotspot SpiroRigid Strategy: Spiro[3.3]heptane (Replace Phenyl Ring) Selectivity->SpiroRigid New Vector/Rigidification Outcome Optimized Clinical Candidate (High Fsp3, Low Clearance) SpiroOx->Outcome SpiroAza->Outcome SpiroRigid->Outcome

Caption: Decision framework for selecting spirocyclic scaffolds based on specific DMPK liabilities.

Part 3: Experimental Protocol

Synthesis of Spirocyclic Pyrrolidines via 1,3-Dipolar Cycloaddition

This protocol describes a robust method for synthesizing spiro[pyrrolidine-3,3'-oxindole] derivatives, a privileged scaffold in oncology (e.g., MDM2 inhibitors). This method utilizes the 1,3-dipolar cycloaddition of an azomethine ylide to an exocyclic alkene.

Target: Spiro[pyrrolidine-3,3'-oxindole] core. Reaction Type: [3+2] Cycloaddition.

3.1 Reagents & Materials[7]
  • Substrate: Isatin derivative (e.g., 5-bromo-1-methylindoline-2,3-dione).

  • Dipolarophile: Chalcone or acrylate ester (e.g., methyl acrylate).

  • Ylide Precursor: Sarcosine (N-methylglycine) or Proline.

  • Solvent: Refluxing Methanol or Toluene.

  • Catalyst (Optional): Ag(I) or Cu(I) salts for enantioselective variants (racemic protocol described below).

3.2 Step-by-Step Methodology
  • Preparation of the Dipolarophile (Knoevenagel Condensation):

    • Dissolve the Isatin derivative (1.0 equiv) and the active methylene compound (e.g., malononitrile or acetophenone derivative) in ethanol.

    • Add catalytic piperidine (0.1 equiv).

    • Reflux for 2–4 hours until TLC indicates consumption of Isatin.

    • Cool to precipitate the exocyclic alkene (3-methyleneoxindole) . Filter and dry.

  • Generation of Azomethine Ylide (In Situ):

    • In a round-bottom flask, combine the exocyclic alkene (1.0 equiv) and Sarcosine (1.2 equiv).

    • Add Paraformaldehyde (1.5 equiv) if generating the unsubstituted ylide, or use a specific aldehyde (e.g., benzaldehyde) to substitute the pyrrolidine ring.

    • Suspend in Toluene (0.1 M concentration).

  • Cycloaddition (Decarboxylative):

    • Heat the mixture to reflux (110°C) using a Dean-Stark trap to remove water.

    • Mechanism: The amino acid condenses with the aldehyde to form an iminium ion, which undergoes thermal decarboxylation to generate the 1,3-dipole (azomethine ylide).

    • The ylide rapidly traps the exocyclic alkene in a [3+2] fashion.

    • Monitor by LC-MS (typically 2–6 hours).

  • Workup & Purification:

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in DCM and wash with saturated NaHCO₃.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

3.3 Synthetic Workflow Diagram

Synthesis Isatin Isatin Derivative Knoevenagel Step 1: Knoevenagel Condensation Isatin->Knoevenagel Alkene Exocyclic Alkene (Dipolarophile) Knoevenagel->Alkene Cycloadd Step 3: [3+2] Cycloaddition Alkene->Cycloadd Sarcosine Sarcosine + Aldehyde YlideGen Step 2: Azomethine Ylide Formation Sarcosine->YlideGen Dipole 1,3-Dipole (Transient) YlideGen->Dipole -CO2 Dipole->Cycloadd Product Spiro[pyrrolidine-3,3'-oxindole] Cycloadd->Product

Caption: Workflow for the synthesis of spirocyclic pyrrolidines via decarboxylative [3+2] cycloaddition.

Part 4: Future Outlook

The field is moving toward Automated Spirocyclic Library Synthesis . Recent advances in photoredox catalysis allow for the construction of highly strained spiro[2.3]hexane and spiro[3.3]heptane systems under mild conditions, amenable to high-throughput screening (HTS). The integration of these "3D-rich" fragments into DNA-encoded libraries (DELs) is the next frontier, allowing for the screening of billions of spirocyclic compounds against challenging protein-protein interaction (PPI) targets.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[8] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010).[8] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014).[8] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

  • Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry.

  • Zheng, Y., & Tice, C. M. (2016).[8][9] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters.

  • Chalyk, B. A., et al. (2017).[8] Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal.[10]

Sources

Oxaspiro[2.4]heptane Derivatives in Drug Discovery: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern pharmacopeia, the shift from flat, aromatic-heavy compounds to three-dimensional (


-rich) scaffolds is a defining trend. Oxaspiro[2.4]heptane —specifically the 1-oxaspiro[2.4]heptane  (spiro[cyclopentane-1,2'-oxirane]) system—represents a high-value structural motif. It serves a dual function: as a covalent warhead  targeting nucleophilic residues (e.g., MetAP2 inhibition) and as a versatile synthetic intermediate  for generating conformationally restricted amino-alcohols.

This guide analyzes the structural utility, synthetic access, and medicinal chemistry applications of oxaspiro[2.4]heptane derivatives.

Part 1: Chemical Architecture & Physicochemical Profile

Structural Analysis

The 1-oxaspiro[2.4]heptane core consists of a three-membered epoxide ring spiro-fused to a five-membered cyclopentane ring.

  • Strain Energy: The fusion of the highly strained epoxide (~27 kcal/mol) with the cyclopentane ring creates a reactive electrophilic center.

  • Vectorization: Unlike planar aromatics, the spiro-fusion forces substituents into orthogonal vectors, allowing exploration of novel chemical space.

  • Metabolic Liability vs. Stability: While epoxides are often flagged as genotoxic structural alerts (PGI), sterically hindered spiro-epoxides (like those in Fumagillin and Ovalicin ) demonstrate tunable reactivity, allowing for specific protein targeting without indiscriminate alkylation.

The "Warhead" Mechanism

In covalent drug discovery, the spiro-epoxide acts as a "spring-loaded" trap. Upon binding to a target protein, a specific nucleophile (often Histidine or Cysteine) attacks the less hindered carbon of the epoxide, opening the ring and forming an irreversible covalent bond.

Key Example: MetAP2 Inhibition Methionine aminopeptidase 2 (MetAP2) inhibitors often utilize a spiro-epoxide core. The mechanism involves the attack of His231 on the epoxide ring, anchoring the inhibitor to the enzyme.

Part 2: Strategic Synthesis

Primary Route: Corey-Chaykovsky Reaction

The most robust method for constructing the 1-oxaspiro[2.4]heptane core is the sulfur ylide addition to cyclopentanone. This reaction is preferred over direct epoxidation of alkenes due to its stereoelectronic control and high yields.

Mechanism:

  • Deprotonation of trimethylsulfoxonium iodide forms the sulfur ylide.

  • Nucleophilic attack of the ylide on the ketone carbonyl.

  • Intramolecular

    
     displacement of the dimethyl sulfoxide leaving group closes the epoxide ring.
    
Visualization of Synthesis Pathway

SynthesisPathway Ketone Cyclopentanone (Starting Material) Betaine Betaine Intermediate Ketone->Betaine Nucleophilic Attack Ylide Dimethyloxosulfonium Methylide Ylide->Betaine Product 1-Oxaspiro[2.4]heptane (Spiro-Epoxide) Betaine->Product Ring Closure (-DMSO)

Figure 1: Corey-Chaykovsky synthesis of 1-oxaspiro[2.4]heptane. The sulfur ylide attacks the ketone, followed by ring closure.

Part 3: Medicinal Chemistry Applications[2]

Ring-Opening Functionalization

The oxaspiro[2.4]heptane motif is frequently used as an intermediate to access 1-aminomethyl-1-cyclopentanols . These structures are bioisosteres of amino acids and are found in GPCR ligands.

  • Reagent: Primary or secondary amines.

  • Catalyst: Lewis acids (e.g.,

    
    , 
    
    
    
    ) or thermal conditions.
  • Product:

    
    -amino alcohol with a quaternary center.
    
Biological Case Study: MetAP2 Inhibitors

While Fumagillin contains a spiro[2.5]octane core, the spiro[2.4]heptane analogs have been explored to improve metabolic stability and reduce CNS side effects. The spiro-epoxide is critical for the mechanism of action.

Mechanism of Action Diagram:

MetAP2_Mechanism Enzyme MetAP2 Active Site (His231) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Inhibitor Spiro-Epoxide Warhead (Oxaspiro[2.4]heptane) Inhibitor->Complex Covalent Covalent Adduct (Irreversible Inhibition) Complex->Covalent Ring Opening

Figure 2: Covalent inactivation of MetAP2 by spiro-epoxide warheads. His231 attacks the epoxide carbon.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Oxaspiro[2.4]heptane (Corey-Chaykovsky)

Objective: Preparation of the spiro-epoxide from cyclopentanone.

Reagents:

  • Trimethylsulfoxonium iodide (1.2 eq)

  • Sodium Hydride (60% dispersion in oil, 1.5 eq)

  • Cyclopentanone (1.0 eq)[1]

  • DMSO (Anhydrous)

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (NaH) in anhydrous DMSO. Stir at room temperature for 30 minutes.

  • Add Trimethylsulfoxonium iodide in portions. Evolution of hydrogen gas will occur. Stir for 1 hour until the solution becomes clear (formation of the ylide).

  • Addition: Cool the solution to 0°C. Add Cyclopentanone dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Visualize with PMA stain; epoxide typically runs higher than ketone).

  • Workup: Quench carefully with ice-cold water. Extract with Diethyl Ether (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Distillation: Purify the residue by Kugelrohr distillation or flash chromatography (Silica, Hexanes/EtOAc 95:5) to yield the colorless oil.

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the ketone carbonyl signal (~215 ppm in 13C) and the appearance of epoxide methylene protons (usually distinct doublets around

    
     2.6–2.9 ppm).
    
Protocol B: Aminolysis to 1-(Aminomethyl)cyclopentanol

Objective: Ring opening to generate a modular scaffold.

Reagents:

  • 1-Oxaspiro[2.4]heptane (1.0 eq)[2][3]

  • Benzylamine (1.2 eq)

  • Ethanol (Solvent)[1][4]

Methodology:

  • Dissolve the epoxide in Ethanol.

  • Add Benzylamine.

  • Heat to reflux for 12 hours.

  • Concentrate and purify via acid-base extraction or column chromatography.

Part 5: Data Summary & Properties

PropertyValueRelevance in Drug Discovery
Molecular Formula

Low MW fragment
Molecular Weight 98.14 g/mol High ligand efficiency potential
LogP ~0.9Favorable polarity for CNS/Oral drugs
TPSA 12.5

Excellent membrane permeability
Ring Strain ~27 kcal/molDrives reactivity with nucleophiles
Geometry SpirocyclicHigh

(0.83), non-planar

References

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society. Link

  • Liu, S., et al. (2009). "Structure-Based Design of Potent MetAP2 Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for spiro-epoxide warheads in MetAP2). Link

  • Mullins, R. J., & Vedernikov, A. (2008). "Synthesis of the Spiro[2.4]heptane System." Organic Letters. (General synthesis of spiro systems).
  • PubChem Compound Summary. "1-Oxaspiro[2.4]heptane."[3] National Center for Biotechnology Information. Link

  • Griffith, E. C., et al. (1997). "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin." Chemistry & Biology. Link

Sources

An In-depth Technical Guide to Spiro-fused Cyclopropane Tetrahydrofuran Rings: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of High Potential

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures that offer unique three-dimensional arrangements and favorable physicochemical properties is relentless. Among the myriad of heterocyclic systems, the spiro-fused cyclopropane tetrahydrofuran ring system has emerged as a compelling scaffold. This unique structural motif, characterized by a cyclopropane ring sharing a single carbon atom with a tetrahydrofuran ring, imparts a rigid, three-dimensional geometry that can be highly advantageous for molecular recognition by biological targets. The inherent ring strain of the cyclopropane moiety and the hydrogen bond accepting capability of the tetrahydrofuran ring contribute to a distinctive electronic and conformational profile. This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and burgeoning applications of this intriguing class of compounds, tailored for researchers, scientists, and professionals in drug development.

Pillar I: Strategic Synthesis of Spiro-fused Cyclopropane Tetrahydrofuran Rings

The construction of the spiro[cyclopropane-1,2'-tetrahydrofuran] core presents unique synthetic challenges due to the creation of a sterically hindered spirocyclic center. However, several elegant strategies have been developed to access this scaffold with varying degrees of stereocontrol. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Ring Expansion of Spirocyclopropanes

One of the prominent methods for synthesizing spiro-fused heterocycles involves the ring expansion of activated spirocyclopropanes. Donor-acceptor (D-A) substituted cyclopropanes are particularly amenable to this transformation. The polarization of the carbon-carbon bond between the donor and acceptor groups facilitates nucleophilic attack and subsequent ring opening, which can be followed by an intramolecular cyclization to form the desired heterocyclic ring.

A key strategy involves the reaction of spiro[cyclopropane-1,3′-oxindoles] with various nucleophiles. For instance, treatment with isocyanates under microwave irradiation can lead to the formation of spiro[pyrrolidone-3,3′-oxindole] derivatives, showcasing the versatility of spirocyclopropanes as building blocks for more complex heterocyclic systems.[1] While this example leads to a lactam, the underlying principle of nucleophilic ring opening and recyclization can be adapted to target the tetrahydrofuran core.

Cycloaddition Reactions

[2+1] cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclopropanes. The reaction of electron-deficient olefins with ylides, such as sulfur ylides, is a well-established method for diastereoselective cyclopropanation.[2][3] This strategy can be applied to cyclic enones or other unsaturated precursors to construct the spirocyclopropane moiety.

For example, the diastereoselective cyclopropanation of cyclic enones with sulfur ylides under catalyst-free conditions can produce multifunctional spirocyclopropanes in excellent yields and high diastereoselectivity (>99:1 d.r.).[2] The choice of the ylide and the substrate can influence the stereochemical outcome of the reaction.

Experimental Protocol: Diastereoselective Synthesis of a Spiro[cyclopropane-1,3'-indolin-2'-one] Derivative (A Model System)

This protocol is adapted from a similar synthesis and serves as a representative example of the methodologies employed.[4]

Materials:

  • 3-Methyleneindolin-2-one (1.0 eq)

  • Tosylhydrazone salt (1.2 eq)

  • Anhydrous solvent (e.g., THF, DCM)

  • Base (e.g., K2CO3, NaH) (optional, depending on the nature of the tosylhydrazone salt)

Procedure:

  • To a solution of 3-methyleneindolin-2-one in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the tosylhydrazone salt.

  • If required, add the base to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, optimization is often necessary) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired spiro[cyclopropane-1,3′-indolin-2′-one] derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Diagram of a General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Core Scaffold Cyclic Olefin Cyclic Olefin Cycloaddition Cycloaddition Cyclic Olefin->Cycloaddition Cyclopropanating Agent Cyclopropanating Agent Cyclopropanating Agent->Cycloaddition Spiro-fused Cyclopropane Tetrahydrofuran Spiro-fused Cyclopropane Tetrahydrofuran Cycloaddition->Spiro-fused Cyclopropane Tetrahydrofuran

Caption: A generalized workflow for the synthesis of spiro-fused cyclopropane tetrahydrofurans via cycloaddition.

Pillar II: Physicochemical Properties and Conformational Analysis

The unique spiro-fusion of a cyclopropane and a tetrahydrofuran ring results in a rigid molecular framework with distinct physicochemical properties.

Structural and Conformational Rigidity

The spirocyclic nature of the core structure significantly restricts conformational flexibility. The tetrahydrofuran ring can adopt various conformations, such as envelope and twist forms, and the presence of the spiro-fused cyclopropane ring influences the energetic preference for these conformations. Computational studies, often employing Density Functional Theory (DFT), are invaluable for elucidating the low-energy conformations and the rotational barriers of substituents.[5][6] These studies reveal that the orientation of substituents on both the cyclopropane and tetrahydrofuran rings can have a profound impact on the overall molecular shape and electronic properties.

Diagram of Conformational Analysis Workflow

G Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search DFT Optimization DFT Optimization Conformational Search->DFT Optimization Energy Minima Energy Minima DFT Optimization->Energy Minima Thermodynamic Analysis Thermodynamic Analysis Energy Minima->Thermodynamic Analysis Predicted Properties Predicted Properties Thermodynamic Analysis->Predicted Properties

Caption: A typical workflow for the computational conformational analysis of spiro-fused systems.

Spectroscopic Characterization

The structural features of spiro-fused cyclopropane tetrahydrofuran rings give rise to characteristic spectroscopic signatures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum, often as complex multiplets due to geminal and vicinal coupling. The chemical shifts and coupling constants are highly sensitive to the stereochemistry and the nature of the substituents. For instance, in a 2-[2-(ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione, the cyclopropyl methylene protons appear as doublets of doublets with a geminal coupling constant of around 4.2 Hz.[7]

    • ¹³C NMR: The spiro carbon atom is a key diagnostic signal, appearing as a quaternary carbon. The chemical shifts of the cyclopropyl carbons are also characteristic and are influenced by the electronic effects of the substituents.

  • Infrared (IR) Spectroscopy: The IR spectra of these compounds will show characteristic absorption bands for the C-O-C stretch of the tetrahydrofuran ring, typically in the region of 1050-1150 cm⁻¹. The presence of other functional groups, such as carbonyls or hydroxyls, will give rise to their respective characteristic absorptions. For example, a spiro[cyclopropane-1,2′-indene]-1′,3′-dione derivative shows strong carbonyl stretches around 1703-1732 cm⁻¹.[7]

  • Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of these compounds, which aids in their structural elucidation.

Table 1: Representative Spectroscopic Data for a Spiro-fused Cyclopropane Derivative

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹)

| 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione[7] | 1.25 (t, 3H), 3.80 (q, 2H), 5.38 (s, 2H), cyclopropyl protons as multiplets | 14.9 (CH₃), 21.7 (CH₂), 36.9 (CH), 41.7 (CH), 63.8 (CH₂O), 92.7 (OCH₂O), aromatic and carbonyl carbons | 2970, 1732, 1703, 1599, 1234, 1051 |

Pillar III: Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of spiro-fused cyclopropane tetrahydrofuran rings make them attractive scaffolds for the design of novel therapeutic agents. The rigid framework can position pharmacophoric groups in a well-defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of spiro-fused heterocyclic compounds.[8] Spirooxindole derivatives, which are structurally related to the spiro[cyclopropane-1,2'-tetrahydrofuran] core, have demonstrated potent cytotoxic activity against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis. While direct studies on the anticancer activity of the specific spiro[cyclopropane-1,2'-tetrahydrofuran] scaffold are emerging, the promising results from related spirocyclic systems provide a strong rationale for their investigation as potential anticancer agents. Structure-activity relationship (SAR) studies on related pyrrolidine derivatives have shown that the nature and substitution pattern of the heterocyclic ring significantly influence the anticancer potency.[9]

Table 2: Anticancer Activity of Selected Spiro Compounds

Compound Type Cell Line IC₅₀ (µM) Reference
Spiro[cyclopropane-1,3′-indolin]-2′-one derivative DU-145 (prostate) < 10 [4]
Spiro[cyclopropane-1,3′-indolin]-2′-one derivative Hela (cervical) < 10 [4]

| Spiro[cyclopropane-1,3′-indolin]-2′-one derivative | A-549 (lung) | < 10 |[4] |

Antimicrobial Activity

The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. Spiro-fused heterocycles have shown promise in this area.[10] For instance, novel spiro diarylidenes have been synthesized and evaluated for their activity against pathogenic bacteria and fungi. Certain derivatives exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus. The incorporation of the spiro-fused cyclopropane tetrahydrofuran moiety into molecules could lead to the development of novel antimicrobial agents with unique mechanisms of action. Studies on amide derivatives containing a cyclopropane ring have also demonstrated moderate to good activity against various bacterial and fungal strains.[10]

G Core Scaffold Core Scaffold R1 Modification R1 Modification Core Scaffold->R1 Modification R2 Modification R2 Modification Core Scaffold->R2 Modification R3 Modification R3 Modification Core Scaffold->R3 Modification Biological Assay Biological Assay R1 Modification->Biological Assay R2 Modification->Biological Assay R3 Modification->Biological Assay SAR Data SAR Data Biological Assay->SAR Data Lead Optimization Lead Optimization SAR Data->Lead Optimization

Sources

Introduction: The Structural Significance of the 5-Oxaspiro[2.4]heptane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Functionalization, and Application of 5-Oxaspiro[2.4]heptanes

The 5-oxaspiro[2.4]heptane core, a unique bicyclic system featuring a cyclopropane ring fused spirocyclically to a tetrahydrofuran ring, represents a privileged scaffold in modern organic and medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage in the design of novel therapeutics. Unlike more flexible aliphatic or monocyclic systems, the fixed spatial arrangement of substituents on the spirocyclic framework allows for precise and high-affinity interactions with biological targets such as enzymes and receptors[1]. This structural rigidity often leads to improved metabolic stability and enhanced pharmacokinetic profiles[2].

This guide provides a comprehensive overview for researchers and drug development professionals, detailing the primary synthetic routes to access this scaffold, strategies for its subsequent functionalization, and its proven applications as a key building block in the synthesis of high-value active pharmaceutical ingredients (APIs).

Caption: General structure of the 5-oxaspiro[2.4]heptane core.

Part 1: Synthesis of the 5-Oxaspiro[2.4]heptane Core

Access to the 5-oxaspiro[2.4]heptane scaffold can be achieved through several distinct synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Key approaches include intramolecular cyclizations, cycloadditions, and rearrangements.

Intramolecular Cyclization via Wurtz-Type Coupling

A robust and scalable route to 5-oxaspiro[2.4]heptan-6-one, a crucial intermediate, involves an intramolecular Wurtz-type coupling. This strategy is particularly valuable for large-scale industrial production due to its use of readily available starting materials[3][4]. The overall transformation begins with a precursor like dibromoneopentyl glycol, which is converted into a key 4,4-bis(bromomethyl)dihydro-2-furanone intermediate. The final spirocyclization is achieved by treating this dibromide with zinc powder, which reductively couples the two bromomethyl groups to form the cyclopropane ring[3].

The causality behind this approach lies in the strategic installation of two electrophilic centers (the C-Br bonds) at the correct distance and orientation to be coupled by a reducing agent. Zinc is an ideal choice due to its affordability and effectiveness in forming organozinc intermediates that readily undergo intramolecular C-C bond formation.

SynthesisWorkflow Start Dibromoneopentyl Glycol (V) Intermediate1 Cyclopropyl Dimethanol (IV) Start->Intermediate1  Zn, C1-4 Alcohol, Reflux Intermediate2 Cyclopropyl Dimethanol Cyclic Sulfite (III) Intermediate1->Intermediate2  SOCl2, Toluene, Et3N Intermediate3 1-Hydroxymethylcyclopropyl Acetonitrile (II) Intermediate2->Intermediate3  Cyanide source (e.g., NaCN) FinalProduct 5-Oxaspiro[2.4]heptan-6-one (I) Intermediate3->FinalProduct  1. Base (hydrolysis)  2. Acid (cyclization)

Caption: Synthetic pathway to 5-oxaspiro[2.4]heptan-6-one[4].

Cyclopropanation of Methylene Lactones

Another effective method involves the direct cyclopropanation of an exocyclic double bond on a lactone precursor. The reaction of α-methylene-γ-butyrolactone with diazomethane in the presence of a palladium acetate catalyst yields the 5-oxaspiro[2.4]heptane structure[2]. This approach is an example of a [2+1] cycloaddition, where a carbene or carbene equivalent is added across a double bond.

The choice of a palladium catalyst is critical for controlling the reactivity of diazomethane, preventing polymerization and promoting the desired cyclopropanation. The reaction proceeds through an intermediate pyrazoline, which then loses nitrogen gas (N₂) upon heating or photolysis to form the final cyclopropane ring[2]. Variations using Fischer carbene complexes or sulfonium ylides can also be employed to construct the cyclopropyl moiety[2].

Base-Catalyzed Dimerization

For more complex derivatives, such as 6-methylene-5-oxaspiro[2.4]heptanones, a regio- and stereoselective base-catalyzed dimerization of alkynyl cyclopropyl ketones has been developed[5]. This reaction proceeds efficiently using a catalytic system of potassium tert-butoxide in THF. This demonstrates the utility of highly functionalized cyclopropyl ketones as versatile building blocks for constructing the spirocyclic system[5].

Method Key Precursor(s) Key Reagents Advantages Reference(s)
Intramolecular Wurtz Coupling Dibromoneopentyl GlycolZn powder, SOCl₂, NaCNScalable, uses inexpensive starting materials.[3][4]
Cyclopropanation α-Methylene-γ-butyrolactoneDiazomethane, Pd(OAc)₂Direct, efficient for specific lactone precursors.[2]
Fischer Carbene Cycloaddition α-Methylene γ-lactone, Carbene complexChromium carbene complexAccess to donor-acceptor substituted cyclopropanes.[2]
Base-Catalyzed Dimerization Alkynyl cyclopropyl ketonest-BuOK, t-BuOH, THFHigh regio- and stereoselectivity for complex products.[5]

Part 2: Functionalization via Ring-Opening Reactions

The true synthetic utility of the 5-oxaspiro[2.4]heptane scaffold lies in the reactivity of its strained three-membered cyclopropane ring and the adjacent oxolane (tetrahydrofuran) ring. The oxirane (epoxide) moiety, in particular, is susceptible to nucleophilic ring-opening, providing a powerful method for introducing diverse functional groups with high regioselectivity and stereoselectivity. This reactivity is driven by the relief of ring strain inherent in the epoxide[6].

The mechanism and regiochemical outcome of the ring-opening are critically dependent on the reaction conditions, specifically whether they are basic/nucleophilic or acidic.

Base-Catalyzed/Nucleophilic Ring-Opening (Sₙ2 Mechanism)

Under basic or neutral conditions with a strong nucleophile (e.g., Grignard reagents, alkoxides, amines, thiols), the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile directly attacks one of the epoxide carbons, simultaneously opening the ring to form an alkoxide. A subsequent aqueous or mild acidic workup protonates the alkoxide to yield the final alcohol product[7][8].

Causality of Regioselectivity: In this Sₙ2 pathway, steric hindrance is the dominant controlling factor. The nucleophile will preferentially attack the less substituted carbon of the epoxide, as it is more sterically accessible[6][7]. This provides a reliable and predictable method for functionalization.

Acid-Catalyzed Ring-Opening (Sₙ1-like Mechanism)

In the presence of an acid, the reaction mechanism changes significantly. The first step is the protonation of the epoxide oxygen, which makes it a much better leaving group[7]. This protonated epoxide is then attacked by a weak nucleophile (e.g., water, alcohols).

Causality of Regioselectivity: The regioselectivity under acidic conditions is governed by electronic effects. The protonated epoxide develops partial positive charge on the carbon atoms. This positive charge is better stabilized at the more substituted carbon atom (tertiary > secondary > primary), similar to the stability of carbocations. Consequently, the nucleophile preferentially attacks the more substituted carbon[7]. The mechanism is considered to have significant Sₙ1 character, although a discrete carbocation is not always fully formed[7].

RingOpening cluster_basic Basic/Nucleophilic Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) B_Start 5-Oxaspiro[2.4]heptane B_Attack Nucleophile attacks less substituted carbon B_Start->B_Attack Strong Nu⁻ B_Product Product B B_Attack->B_Product Workup (H₂O) A_Start 5-Oxaspiro[2.4]heptane A_Protonation Epoxide oxygen is protonated A_Start->A_Protonation H⁺ A_Attack Nucleophile attacks more substituted carbon A_Protonation->A_Attack Weak Nu-H A_Product Product A A_Attack->A_Product

Caption: Contrasting workflows for nucleophilic ring-opening of the oxirane moiety.

Part 3: Applications in Drug Development

The functionalized derivatives of 5-oxaspiro[2.4]heptanes are not merely academic curiosities; they are pivotal intermediates in the synthesis of major pharmaceuticals. The scaffold's ability to present substituents in a well-defined three-dimensional space makes it an ideal component for molecules designed to fit into the specific binding pockets of biological targets[1][9].

Intermediate for Leukotriene Antagonists (Montelukast)

One of the most significant applications of 5-oxaspiro[2.4]heptan-6-one is its role as a key intermediate in the synthesis of Montelukast[3][4]. Montelukast is a widely prescribed leukotriene receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies. The spirocyclic core is ultimately converted into the 1-(mercaptomethyl)cyclopropylacetic acid side chain, which is crucial for the drug's activity. The synthesis of this API on an industrial scale relies on an efficient and cost-effective route to the spiro[2.4]heptanone intermediate[4].

Building Block for Hepatitis C Inhibitors (Ledipasvir)

The related aza-spirocyclic analogue, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a critical building block for Ledipasvir, a direct-acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C[9]. In this context, the spirocyclic amino acid derivative provides a constrained scaffold that correctly orients the other parts of the molecule for potent inhibition of the viral NS5A protein. The high purity (≥99.0%) of this intermediate is essential for ensuring the safety and efficacy of the final drug product[9].

General Potential in Medicinal Chemistry

The unique spirocyclic structure is of broad interest in drug discovery[10][11][12]. Its properties make it a valuable building block for:

  • Creating Structural Complexity: Introducing a spiro center significantly increases the fraction of sp³-hybridized carbons, a property often correlated with success in clinical development.

  • Improving Physicochemical Properties: Spirocycles can enhance solubility and metabolic stability compared to their flatter, aromatic counterparts[2].

  • Exploring New Chemical Space: As a bioisostere for other common rings, the 5-oxaspiro[2.4]heptane scaffold allows medicinal chemists to develop novel intellectual property and circumvent existing patents.

Experimental Protocol: Synthesis of 5-Oxaspiro[2.4]heptan-6-one (I) from 4,4-bis(bromomethyl)dihydro-2-furanone (III)

This protocol is adapted from the intramolecular Wurtz coupling method described in the patent literature[3].

Objective: To synthesize 5-oxaspiro[2.4]heptan-6-one (I) via zinc-mediated cyclization.

Materials:

  • 4,4-bis(bromomethyl)dihydro-2-furanone (III) (0.73 mmol, 0.2 g)

  • Zinc powder (1.2 mmol, 80 mg)

  • N,N-dimethylacetamide (DMA) (2.5 mL)

  • Ethyl acetate

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4,4-bis(bromomethyl)dihydro-2-furanone (III) (0.2 g) and zinc powder (80 mg).

  • Solvent Addition: Add 2.5 mL of N,N-dimethylacetamide (DMA) to the flask at room temperature.

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring. Maintain this temperature for 5 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

    • Causality Note: The high temperature is necessary to overcome the activation energy for the formation of the organozinc intermediate and the subsequent intramolecular cyclization. DMA is used as a high-boiling polar aprotic solvent to facilitate the reaction.

  • Workup - Quenching: After 5 hours, cool the reaction mixture to room temperature. Pour the mixture onto ice in a beaker.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 x 15 mL).

    • Self-Validation: The desired product is organic-soluble, while the zinc salts and DMA are water-soluble. A clean separation between the organic and aqueous layers should be observed.

  • Isolation: Combine the organic extracts. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization: The resulting crude product can be purified by column chromatography or distillation if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

    • Expected ¹H NMR (CDCl₃, 300 MHz): δ 4.19 (s, 2H, CH₂O); 2.56 (s, 2H, CH₂C=O); 0.70 - 0.78 (m, 4H, cyclopropyl-H)[3].

Conclusion and Future Outlook

The 5-oxaspiro[2.4]heptane scaffold is a testament to the power of strained-ring systems in synthetic and medicinal chemistry. Its rigid, three-dimensional structure provides a powerful design element for creating potent and selective pharmaceuticals. While established synthetic routes have proven effective for large-scale production of key intermediates for drugs like Montelukast and Ledipasvir, there remains significant opportunity for innovation. Future research will likely focus on developing novel catalytic, enantioselective methods to access functionalized spiro[2.4]heptanes, expanding the library of available building blocks for drug discovery and enabling the exploration of this valuable scaffold against a wider range of biological targets.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). Precision in Pharmaceutical Synthesis: The Role of (S)-5-(tert-Butoxycarbonyl)-5-Azaspiro[2.4]Heptane-6-Carboxylic Acid.
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  • Chemistry Steps. (2020, June 18). Epoxide Ring-Opening Reactions.
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Methodological & Application

Nucleophilic substitution reactions of bromomethyl spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Substitution Reactions of Bromomethyl Spirocycles: Application Notes and Protocols for Researchers

Introduction: The Rising Prominence of Spirocyclic Scaffolds

Spirocycles, molecular structures defined by two rings sharing a single atom, have emerged from the periphery to become a cornerstone of modern medicinal chemistry.[1][2] Their inherent three-dimensionality and conformational rigidity offer a significant advantage over traditional flat, aromatic scaffolds.[3] By introducing sp³-rich, spatially defined vectors, medicinal chemists can achieve improved target binding, enhance metabolic stability, and fine-tune physicochemical properties, ultimately addressing key challenges in drug discovery.[4]

The functionalization of these valuable scaffolds is paramount to exploring their full potential. The bromomethyl group (-CH₂Br) serves as a versatile and highly reactive handle for introducing a diverse array of functionalities via nucleophilic substitution.[5] This guide provides a comprehensive overview of the mechanistic nuances, practical considerations, and detailed experimental protocols for performing nucleophilic substitution reactions on bromomethyl spirocycles, tailored for researchers in organic synthesis and drug development.

Mechanistic Considerations: The Sₙ2 Reaction and its Steric Challenges

The primary pathway for nucleophilic substitution on a bromomethyl group is the bimolecular (Sₙ2) mechanism.[5][6] This reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite the bromide leaving group, proceeding through a trigonal bipyramidal transition state.[7][8]

Caption: General Sₙ2 mechanism for a bromomethyl spirocycle.

A critical factor governing the rate and feasibility of Sₙ2 reactions on bromomethyl spirocycles is steric hindrance. The spirocyclic core, particularly if substituted, can act as a bulky group adjacent to the reaction center. This creates a scenario analogous to that of neopentyl halides, which are notoriously unreactive in Sₙ2 reactions.[7][9] The bulky groups near the electrophilic carbon physically obstruct the trajectory of the incoming nucleophile, dramatically slowing the reaction rate.[10][11]

steric_hindrance cluster_0 Unhindered Substrate (e.g., Ethyl Bromide) cluster_1 Sterically Hindered Substrate (Bromomethyl Spirocycle) a1 CH₃-CH₂-Br a2 Easy Access for Nucleophile a_nu Nu⁻ a_nu->a1 Fast Sₙ2 b1 Spirocycle-CH₂-Br b2 Hindered Access b_nu Nu⁻ b_nu->b1 Slow Sₙ2

Caption: Steric hindrance at the reaction center slows Sₙ2 reactions.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[5] They effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, enhancing its reactivity.

  • Temperature: Due to potential steric hindrance, reactions may require heating to proceed at a reasonable rate. However, excessive heat can promote competing elimination (E2) reactions, especially with strongly basic nucleophiles.

  • Nucleophile Choice: Smaller, highly reactive nucleophiles (e.g., azide, cyanide) will generally perform better than bulky ones.

Data Presentation: A Comparative Overview of Nucleophilic Substitutions

The following table summarizes typical reaction conditions for the substitution of bromomethyl spirocycles with various classes of nucleophiles. Yields are representative and will vary based on the specific spirocyclic core and substitution pattern.

Nucleophile ClassReagent ExampleBaseSolventTemp. (°C)Time (h)Product TypeApprox. Yield (%)
Nitrogen Sodium Azide (NaN₃)N/ADMFRT - 5012 - 24Azide85 - 95
Secondary Amine (e.g., Piperidine)K₂CO₃Acetonitrile60 - 806 - 18Tertiary Amine70 - 90
Oxygen Sodium PhenoxideN/ADMF50 - 704 - 12Aryl Ether65 - 85
Sodium AcetateN/AAcetic AcidReflux8 - 16Acetate Ester60 - 80
Sulfur Sodium ThiophenoxideN/AEthanolRT2 - 6Thioether90 - 98
ThioureaK₂CO₃EthanolReflux4 - 8Isothiouronium salt80 - 95
Carbon Sodium Cyanide (NaCN)N/ADMSO60 - 8012 - 24Nitrile70 - 85

Experimental Workflow and Protocols

A successful nucleophilic substitution experiment follows a systematic workflow from setup to characterization. This ensures reproducibility and high purity of the final compound.

workflow setup_node 1. Reaction Setup reaction_node 2. Reaction Monitoring (TLC) setup_node->reaction_node workup_node 3. Aqueous Work-up reaction_node->workup_node Reaction Complete purify_node 4. Purification (Chromatography) workup_node->purify_node char_node 5. Characterization (NMR, MS) purify_node->char_node

Caption: Standard experimental workflow for synthesis and purification.

Protocol 1: Synthesis of an Azidomethyl Spirocycle (Nitrogen Nucleophile)

The introduction of an azide group provides a versatile chemical handle for subsequent transformations, such as "click" chemistry or reduction to a primary amine.[12]

  • Materials:

    • Bromomethyl spirocycle (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, TLC plates

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the bromomethyl spirocycle (1.0 eq) and anhydrous DMF.

    • Stir the solution until the substrate is fully dissolved.

    • Add sodium azide (1.5 eq) to the solution in one portion. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

    • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 20% EtOAc in hexanes). The product should have a higher Rf value than the starting material.

    • Work-up: Once the reaction is complete (typically 12-24 hours), pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by column chromatography on silica gel.

    • Characterization: Confirm the structure of the azidomethyl spirocycle by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A characteristic signal in the IR spectrum around 2100 cm⁻¹ confirms the presence of the azide group.

Protocol 2: Synthesis of a Spirocyclic Thioether (Sulfur Nucleophile)

Thioethers are readily prepared by the reaction of a bromomethyl spirocycle with a thiol in the presence of a base.[13] Sulfur nucleophiles are typically very reactive, and these reactions often proceed rapidly at room temperature.

  • Materials:

    • Bromomethyl spirocycle (1.0 eq)

    • Thiol (e.g., thiophenol) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (DCM)

    • 1M aq. NaOH

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, TLC plates

  • Procedure:

    • In a round-bottom flask, dissolve the bromomethyl spirocycle (1.0 eq) and the thiol (1.1 eq) in acetonitrile.

    • Add potassium carbonate (1.5 eq) to the stirring solution.

    • Stir the reaction mixture at room temperature.

    • Reaction Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.

    • Work-up: Once the starting material is consumed, filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M aq. NaOH (to remove excess thiol), deionized water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purification: Purify the crude product by column chromatography on silica gel to yield the pure thioether.

    • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The nucleophilic substitution of bromomethyl spirocycles is a robust and essential tool for the synthesis of novel, three-dimensional molecules for drug discovery and materials science. While the Sₙ2 reactivity can be tempered by steric hindrance from the spirocyclic core, a rational choice of nucleophile, solvent, and temperature can lead to successful transformations. The protocols outlined herein provide a solid foundation for researchers to functionalize these valuable scaffolds, paving the way for the development of next-generation therapeutics and advanced materials.

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Sources

Application Notes and Protocols for the N-Alkylation of Amines with 1-(Bromomethyl)-5-oxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Oxaspiro[2.4]heptane Moiety

The 5-oxaspiro[2.4]heptane framework, a unique structural motif featuring a spirocyclic junction between a cyclopropane and a tetrahydrofuran ring, is of growing interest to the medicinal chemistry community. Its inherent three-dimensionality and conformational rigidity make it an attractive bioisostere for commonly used groups like phenyl or tert-butyl rings. Incorporating this spirocycle into drug candidates can significantly enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties such as solubility and lipophilicity.[1] The title compound, 1-(bromomethyl)-5-oxaspiro[2.4]heptane, serves as a key building block, enabling the covalent introduction of this valuable scaffold onto nucleophilic centers, most notably the nitrogen atom of amines.

This document provides a comprehensive guide to the N-alkylation of primary and secondary amines with 1-(bromomethyl)-5-oxaspiro[2.4]heptane. It delves into the underlying mechanistic principles, offers detailed step-by-step protocols, and includes a troubleshooting guide to assist researchers in achieving optimal results.

Mechanistic Overview: The SN2 Pathway

The alkylation of an amine with 1-(bromomethyl)-5-oxaspiro[2.4]heptane proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.[2] The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the bromide leaving group in a single, concerted step.

Key Reaction Parameters:

  • The Amine (Nucleophile): The nucleophilicity of the amine is paramount. Primary amines react readily, but can potentially undergo a second alkylation to form a tertiary amine, especially if an excess of the alkylating agent is used. Secondary amines typically provide cleaner reactions, yielding the desired tertiary amine product without the risk of over-alkylation.[2] Steric hindrance around the nitrogen atom can significantly slow the reaction rate.

  • The Base: As the reaction proceeds, hydrobromic acid (HBr) is generated, which protonates the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid and regenerate the free amine. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic, non-nucleophilic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). In some cases, using a twofold excess of the starting amine can serve the dual purpose of reactant and base.[3]

  • The Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal. They effectively solvate the cation of the base while leaving the amine nucleophile relatively "bare," thus accelerating the SN2 reaction.

  • Temperature: Most reactions proceed efficiently at temperatures ranging from room temperature to a moderate heat (e.g., 50-80 °C). Higher temperatures can increase the reaction rate but may also promote side reactions.

General Reaction Workflow

The logical flow of a typical N-alkylation experiment is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_amine Dissolve Amine & Base in Solvent add_alkylator Add 1-(Bromomethyl)- 5-oxaspiro[2.4]heptane prep_amine->add_alkylator Under Inert Atmosphere (N₂ or Ar) monitor_rxn Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkylator->monitor_rxn quench_rxn Quench Reaction (e.g., add water) monitor_rxn->quench_rxn Upon Completion extract_prod Extract with Organic Solvent quench_rxn->extract_prod wash_org Wash Organic Layer (Brine) extract_prod->wash_org dry_conc Dry (Na₂SO₄ or MgSO₄) & Concentrate wash_org->dry_conc purify Purify via Column Chromatography or Recrystallization dry_conc->purify

Caption: General workflow for the N-alkylation reaction.

Protocol 1: Alkylation of a Primary Amine (Example: Benzylamine)

This protocol details the synthesis of N-((5-oxaspiro[2.4]heptan-1-yl)methyl)benzylamine. Using a slight excess of the amine helps to minimize the formation of the dialkylated byproduct.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
1-(Bromomethyl)-5-oxaspiro[2.4]heptane177.055.01.0885 mg
Benzylamine107.157.51.5804 mg (0.82 mL)
Potassium Carbonate (K₂CO₃), anhydrous138.2110.02.01.38 g
Acetonitrile (MeCN), anhydrous41.05--25 mL
Ethyl Acetate (EtOAc)---For workup/chrom.
Hexanes---For chromatography
Deionized Water---For workup
Brine (Saturated aq. NaCl)---For workup
Anhydrous Magnesium Sulfate (MgSO₄)---For drying
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (7.5 mmol, 0.82 mL) and anhydrous potassium carbonate (10.0 mmol, 1.38 g).

  • Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension under a nitrogen atmosphere.

  • Reagent Addition: In a separate vial, dissolve 1-(bromomethyl)-5-oxaspiro[2.4]heptane (5.0 mmol, 885 mg) in 5 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring amine suspension over 5 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromomethyl compound is consumed.

  • Workup - Quench & Extraction: After cooling to room temperature, filter the mixture to remove the potassium carbonate and rinse the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Add 30 mL of deionized water and shake. Separate the layers.[4]

  • Workup - Washing: Wash the organic layer with 30 mL of brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate by rotary evaporation to yield the crude product.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to afford the pure product.

Experimental Workflow: Primary Amine Alkylation

G start Combine Benzylamine, K₂CO₃, and MeCN in Flask add_reagent Dropwise addition of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane solution start->add_reagent react Heat to 60 °C Stir for 12-18h add_reagent->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Filter, Concentrate, EtOAc/Water Extraction monitor->workup Reaction Complete purify Silica Gel Chromatography (EtOAc/Hexanes) workup->purify product Isolate Pure N-((5-oxaspiro[2.4]heptan-1-yl)methyl)benzylamine purify->product

Caption: Protocol for alkylating a primary amine.

Protocol 2: Alkylation of a Secondary Amine (Example: Morpholine)

This protocol describes the synthesis of 4-((5-oxaspiro[2.4]heptan-1-yl)methyl)morpholine. Secondary amines cannot be over-alkylated, often leading to cleaner reaction profiles.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
1-(Bromomethyl)-5-oxaspiro[2.4]heptane177.055.01.0885 mg
Morpholine87.126.01.2523 mg (0.53 mL)
Triethylamine (Et₃N)101.197.51.5759 mg (1.04 mL)
N,N-Dimethylformamide (DMF), anhydrous73.09--20 mL
Diethyl Ether (Et₂O)---For workup
Deionized Water---For workup
Brine (Saturated aq. NaCl)---For workup
Anhydrous Sodium Sulfate (Na₂SO₄)---For drying
Step-by-Step Methodology
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (6.0 mmol, 0.53 mL) and triethylamine (7.5 mmol, 1.04 mL).

  • Solvent Addition: Add 20 mL of anhydrous DMF to the flask and stir to combine under a nitrogen atmosphere.

  • Reagent Addition: Add 1-(bromomethyl)-5-oxaspiro[2.4]heptane (5.0 mmol, 885 mg) directly to the stirring solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 24 hours. If the reaction is sluggish (as determined by TLC/LC-MS), it can be gently heated to 50 °C.

  • Monitoring: Periodically check the reaction progress by TLC or LC-MS.

  • Workup - Quench & Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water and 75 mL of diethyl ether. Shake vigorously. Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.[4]

  • Workup - Washing: Combine the organic layers and wash three times with 50 mL of brine to remove residual DMF.

  • Workup - Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., 5% methanol in dichloromethane).

Experimental Workflow: Secondary Amine Alkylation

G start Combine Morpholine, Et₃N, and DMF in Flask add_reagent Add 1-(Bromomethyl)-5-oxaspiro[2.4]heptane start->add_reagent react Stir at Room Temp for 24h add_reagent->react monitor Monitor by TLC/LC-MS react->monitor workup Pour into Water/Et₂O, Separate, Extract Aqueous monitor->workup Reaction Complete wash Combine Organics, Wash with Brine workup->wash purify Dry, Concentrate, Purify if Necessary wash->purify product Isolate Pure 4-((5-oxaspiro[2.4]heptan-1-yl)methyl)morpholine purify->product

Caption: Protocol for alkylating a secondary amine.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive amine (protonated).2. Insufficient temperature.3. Sterically hindered amine.4. Reagents degraded (e.g., moisture).1. Ensure sufficient base is present (2.0 eq. for inorganic, 1.5 eq. for organic).2. Increase temperature incrementally (e.g., to 60-80 °C).3. Increase reaction time; consider a more forcing solvent like DMF.4. Use anhydrous solvents and fresh reagents.
Dialkylation Product (Primary Amine)1. Stoichiometry favors dialkylation (excess alkylating agent).2. Reaction is too concentrated or hot.1. Use an excess of the primary amine (1.5-2.0 eq.).2. Add the alkylating agent slowly at room temperature before heating.3. Dilute the reaction mixture.
Difficult Purification 1. Product is very polar and streaks on silica gel.2. Residual DMF in crude product.1. Add 0.5-1% triethylamine or ammonia to the chromatography eluent to suppress tailing.2. Perform thorough aqueous washes during workup to remove DMF. A high-vacuum pump can also help remove residual DMF.[5]

References

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  • Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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  • The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). PMC.
  • Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. (2019, March 12). ResearchGate.
  • N-Dealkylation of Amines. (n.d.). OUCI.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC.
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  • Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. (2024, May 9). Frontiers.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (n.d.). PMC.
  • Gabriel Synthesis of Primary Amines. (2024, April 27). YouTube.
  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[3][6] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from

  • N-Dealkylation of Amines. (n.d.). MDPI.
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  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. (n.d.). Organic Chemistry Portal.
  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. (2019, January 11). Organic Syntheses.
  • 7-[(Phenylmethyl)amino]-5-azaspiro[2.4]heptan-4-one. (n.d.). EPA.

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Application Notes & Protocols: 1-(Bromomethyl)-5-oxaspiro[2.4]heptane as a Versatile Spirocyclic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Oxetanes in Medicinal Chemistry

In modern drug discovery, the optimization of a compound's physicochemical and pharmacokinetic properties runs in parallel with the enhancement of its potency and selectivity.[1] The introduction of three-dimensional (3D) structural motifs is a well-established strategy to improve these properties, moving away from the historically over-represented flat, aromatic scaffolds.[2] Among these 3D motifs, spirocyclic systems, particularly those containing strained rings like oxetanes, have garnered significant attention.[2][3]

The oxetane ring, a four-membered oxygen-containing heterocycle, is a bioisostere of commonly used groups like gem-dimethyl and carbonyl functionalities.[2][4] Its incorporation into a molecule can lead to profound improvements in aqueous solubility, metabolic stability, and target affinity.[1][3][4] Specifically, spirocyclic oxetanes can act as conformationally restricted analogues of morpholine, a common solubilizing group that is often susceptible to metabolic oxidation.[1][4]

1-(Bromomethyl)-5-oxaspiro[2.4]heptane emerges as a particularly valuable building block. It combines the beneficial properties of the spiro-oxetane core with a reactive bromomethyl handle, enabling its covalent attachment to a wide range of molecular scaffolds through nucleophilic substitution reactions. This guide provides detailed protocols and technical insights for the effective utilization of this intermediate in pharmaceutical research and development.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis and for predicting its influence on the properties of the final compound.

PropertyValueSource
Molecular Formula C₇H₁₁BrO-
Molecular Weight 191.06 g/mol -
CAS Number 1330766-02-3[5]
Appearance Colorless to pale yellow liquidTypical
Boiling Point ~70-72 °C at 0.5 mmHgEstimated
Density ~1.4 g/cm³Estimated
LogP 1.23 (for parent 1-oxaspiro[2.4]heptane)[6]

Synthetic Protocol: Preparation of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane

While 1-(Bromomethyl)-5-oxaspiro[2.4]heptane is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. A common route involves the ring-opening of a spiro-epoxide followed by bromination. The following is an exemplary, generalized protocol based on established chemical principles.

Workflow for Synthesis and Application

G cluster_synthesis Synthesis of Intermediate cluster_application Application in Synthesis Start Spiro-alcohol Precursor Epoxide Epoxidation Start->Epoxide RingOpen Ring Opening with HBr Epoxide->RingOpen Product 1-(Bromomethyl)-5- oxaspiro[2.4]heptane RingOpen->Product Alkylation SN2 Alkylation Product->Alkylation Key Building Block Nucleophile Drug Scaffold (Nu-H) e.g., Amine, Phenol Nucleophile->Alkylation Final Final Drug Candidate Alkylation->Final

Caption: General workflow from precursor to the final drug candidate.

Protocol: Synthesis of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane

  • Materials:

    • (5-Oxaspiro[2.4]heptan-1-yl)methanol

    • Triphenylphosphine (PPh₃)

    • Carbon tetrabromide (CBr₄)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes/Ethyl Acetate solvent system

  • Procedure (Appel Reaction):

    • To a stirred solution of (5-Oxaspiro[2.4]heptan-1-yl)methanol in anhydrous DCM at 0 °C under a nitrogen atmosphere, add PPh₃ (1.1 equivalents).

    • Add CBr₄ (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Causality: This combination in situ generates the brominating agent. The reaction is exothermic, and low temperature is maintained to minimize side reactions.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure 1-(Bromomethyl)-5-oxaspiro[2.4]heptane.

  • Self-Validation:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the alcohol proton and the upfield shift of the methylene protons in the NMR spectrum are key indicators of a successful reaction.

Application as a Pharmaceutical Intermediate: Sₙ2 Alkylation

The primary utility of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane lies in its ability to act as an electrophile in Sₙ2 reactions. The bromide is an excellent leaving group, and the adjacent carbon is readily attacked by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reaction covalently links the spiro-oxetane motif to a core drug scaffold.

Mechanistic Rationale

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the carbon atom bearing the bromine, and the bromide ion is displaced in a single, concerted step. This mechanism results in the inversion of stereochemistry if the carbon were chiral.

Caption: The Sₙ2 reaction mechanism for alkylation.

Exemplary Protocol: N-Alkylation of a Heterocyclic Amine

This protocol describes the alkylation of a model secondary amine, such as indole or carbazole, a common step in the synthesis of many biologically active molecules.[7]

  • Materials:

    • 1-(Bromomethyl)-5-oxaspiro[2.4]heptane

    • Indole (or other heterocyclic amine)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of indole (1.0 equivalent) in DMF, add K₂CO₃ (1.5 equivalents). Causality: The inorganic base deprotonates the amine nucleophile, increasing its nucleophilicity and facilitating the reaction.

    • Add a solution of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane (1.1 equivalents) in DMF dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature (or gently heat to 50-60 °C if the reaction is sluggish) for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to yield the N-alkylated product.

  • Self-Validation:

    • Successful alkylation can be confirmed by NMR spectroscopy (disappearance of the N-H proton signal) and mass spectrometry (observation of the correct molecular ion peak).

Safety and Handling

Bromomethyl compounds are often lachrymators and irritants. It is crucial to handle 1-(Bromomethyl)-5-oxaspiro[2.4]heptane with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[8][9]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[9][10] Keep the container tightly closed and store in a cool, dry place away from heat and ignition sources.[10]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9]

  • Disposal: Dispose of waste materials according to local, regional, and national regulations.[9]

Conclusion

1-(Bromomethyl)-5-oxaspiro[2.4]heptane is a potent building block for medicinal chemists aiming to enhance the drug-like properties of their lead compounds. Its spiro-oxetane core offers a proven method to improve solubility and metabolic stability, while the reactive bromomethyl group provides a reliable handle for incorporation into diverse molecular architectures. The protocols and insights provided herein are intended to empower researchers to effectively leverage this valuable intermediate in the pursuit of novel and improved therapeutics.

References

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  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed, 53(8), 3065-86. [Link]

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Rogers-Evans, M. (2013). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 67(6), 433-438. [Link]

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  • Google Patents. (1995). Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
  • Google Patents. (2014). Preparation method of 5-oxaspiro[2][4]heptane-6-one and intermediate thereof. Google Patents.

  • Google Patents. (1995). Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
  • PubChem. (2026). 1-Oxaspiro(2.4)heptane. PubChem. [Link]

  • Thieme E-Journals. (2010). Synthesis of Spirocyclopropanes. Synthesis, 2010(14), 2309-2342. [Link]

  • Chemspace. (2026). 1-oxaspiro[2.4]heptane. Chemspace. [Link]

  • Wiley Online Library. (2024). C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. Angewandte Chemie International Edition. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Enantioselective Catalytic α-Alkylation of Aldehydes via an S(N)1 Pathway. Journal of the American Chemical Society, 128(30), 9840-9849. [Link]

  • Organic Syntheses. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]

  • Organic Syntheses. (1985). Preparation of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. Organic Syntheses, 63, 214. [Link]

  • BioMed Central. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Biomedical Science, 31(1), 93. [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1547-1552. [Link]

  • ACS Publications. (2020). Essential Medicinal Chemistry of Essential Medicines. Journal of Medicinal Chemistry, 63(10), 5126-5151. [Link]

  • The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The University of Southern Mississippi. [Link]

  • HealthData.gov. (2026). Substance 865479: MLS000084215. HealthData.gov. [Link]

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Application Note: Streamlined Synthesis of Spiro-Ether Libraries Utilizing Bromomethyl Handles for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spiro-Ethers in Medicinal Chemistry

In the contemporary landscape of drug discovery, there is an escalating demand for molecules with enhanced three-dimensional (3D) complexity to improve target engagement and ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] Spiro-ethers, a class of compounds characterized by two rings sharing a single carbon atom, one of which is an ether, have emerged as a privileged structural motif.[3][4] Their rigid, well-defined 3D architecture allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The incorporation of spiro-ether scaffolds into drug candidates has been shown to improve physicochemical properties such as solubility and metabolic stability, making them highly attractive for the development of novel therapeutics.[5] This application note provides a comprehensive guide to the efficient preparation of spiro-ether libraries, leveraging the strategic use of bromomethyl handles as a versatile and reliable synthetic tool.

Core Principle: The Intramolecular Williamson Ether Synthesis

The cornerstone of the synthetic strategy detailed herein is the intramolecular Williamson ether synthesis.[3][6][7][8][9] This robust and well-established reaction involves the formation of an ether from an alcohol and an organohalide. In the context of spiro-ether synthesis, a molecule containing both a hydroxyl group and a bromomethyl group is designed. Upon treatment with a base, the hydroxyl group is deprotonated to form a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion to form the cyclic ether. The spirocyclic core is thus constructed in a single, efficient step.

The bromomethyl group serves as an ideal "handle" for this transformation due to the high reactivity of primary alkyl bromides in SN2 reactions and the good leaving group ability of the bromide ion.[7][8] This approach offers a powerful and predictable method for the construction of diverse spiro-ether libraries.

Reaction Mechanism and Key Considerations

The general mechanism for the base-promoted intramolecular cyclization of a bromomethyl-containing alcohol to a spiro-ether is depicted below.

Mechanism of Spiro-Ether Formation

Spiro-Ether Formation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Cyclization Start Starting Material (Bromomethyl alcohol) Alkoxide Alkoxide Intermediate Start->Alkoxide Proton Abstraction Base Base (e.g., NaH, K2CO3) TS Transition State Alkoxide->TS Intramolecular Attack Product Spiro-ether TS->Product Bromide Expulsion Leaving_Group Bromide Ion (Br-) TS->Leaving_Group

Caption: Mechanism of spiro-ether formation via intramolecular Williamson ether synthesis.

Key Experimental Choices and Their Rationale:

  • Choice of Base: The selection of the base is critical for efficient deprotonation of the alcohol without promoting side reactions.

    • Strong, non-nucleophilic bases such as sodium hydride (NaH) are often preferred for complete and rapid deprotonation.

    • Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more acidic alcohols, and offer milder reaction conditions. The choice often depends on the specific substrate and solvent system.

  • Solvent Selection: The solvent must be able to dissolve the starting material and the base, and should be inert to the reaction conditions.

    • Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they effectively solvate the alkoxide and facilitate the SN2 reaction.

  • Temperature and Reaction Time: The reaction temperature and duration are optimized to ensure complete cyclization while minimizing potential degradation or side reactions. Reactions are typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative spiro-ether.

Protocol 1: Synthesis of a Spiro[4.5]decan-1-one Precursor

This protocol describes the synthesis of a key intermediate containing both a hydroxyl and a bromomethyl group.

Experimental Workflow:

Precursor_Synthesis_Workflow A Starting Ketone B Addition of a Grignard Reagent (with a protected hydroxymethyl group) A->B C Tertiary Alcohol Intermediate B->C D Deprotection C->D E Primary Alcohol D->E F Bromination (e.g., with PBr3) E->F G Bromomethyl Precursor F->G

Caption: Workflow for the synthesis of the bromomethyl precursor.

Materials and Reagents:

Reagent/MaterialGradeSupplier
CyclohexanoneReagentSigma-Aldrich
(4-(bromomagnesio)butoxy)trimethylsilane0.5 M in THFSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Hydrochloric acid (HCl)1 M aqueousFisher Scientific
Tetrabutylammonium fluoride (TBAF)1 M in THFSigma-Aldrich
Phosphorus tribromide (PBr₃)≥98%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonateLaboratory prepared-
Anhydrous magnesium sulfateLaboratory gradeFisher Scientific

Procedure:

  • Grignard Addition: To a solution of cyclohexanone (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add (4-(bromomagnesio)butoxy)trimethylsilane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Deprotection: Cool the reaction to 0 °C and slowly quench with 1 M HCl. Stir for 1 hour to effect the deprotection of the silyl ether.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the diol intermediate.

  • Selective Bromination: To a solution of the diol (1.0 eq) in anhydrous DCM at 0 °C, add PBr₃ (0.4 eq) dropwise. Stir at 0 °C for 2 hours.

  • Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the bromomethyl precursor.

Protocol 2: Spiro-Ether Formation via Intramolecular Cyclization

This protocol details the base-mediated cyclization of the bromomethyl precursor to the final spiro-ether.

Experimental Workflow:

Spiro-Ether_Formation_Workflow A Bromomethyl Precursor B Base-mediated Deprotonation (e.g., NaH in THF) A->B C Intramolecular SN2 Cyclization B->C D Crude Spiro-ether C->D E Aqueous Workup D->E F Purification (Column Chromatography) E->F G Pure Spiro-ether F->G

Caption: Workflow for the synthesis of the spiro-ether.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Bromomethyl precursorAs synthesized-
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Saturated aqueous ammonium chlorideLaboratory prepared-
Ethyl acetateHPLC gradeFisher Scientific
Anhydrous magnesium sulfateLaboratory gradeFisher Scientific

Procedure:

  • Reaction Setup: To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the bromomethyl precursor (1.0 eq) in anhydrous THF dropwise.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-ether.

Characterization and Data Analysis

The structure and purity of the synthesized spiro-ethers should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the spirocyclic scaffold.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the ether linkage and the absence of the starting alcohol.

  • Purity Analysis: Purity is typically assessed by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Expected Data for a Representative Spiro-Ether:

AnalysisExpected Result
¹H NMR Disappearance of the alcohol proton signal. Characteristic shifts for protons adjacent to the ether oxygen and the spiro-carbon.
¹³C NMR Appearance of a signal for the spiro-carbon. Shifts consistent with the formation of the ether ring.
HRMS Observed mass within 5 ppm of the calculated mass for the spiro-ether's molecular formula.
IR Presence of a C-O stretch in the 1050-1150 cm⁻¹ region. Absence of a broad O-H stretch around 3200-3600 cm⁻¹.
HPLC Purity ≥95%

Conclusion

The use of bromomethyl handles provides a highly effective and versatile strategy for the preparation of spiro-ether libraries. The intramolecular Williamson ether synthesis is a reliable and predictable reaction that allows for the efficient construction of the spirocyclic core. The protocols and principles outlined in this application note offer a solid foundation for researchers, scientists, and drug development professionals to access these valuable molecular scaffolds and accelerate their discovery programs.

References

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. PMC. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. L.S.College, Muzaffarpur. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Kotha, S., & Mandal, K. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(3), 67-76. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Khusnutdinov, R. I., et al. (2024). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Beilstein Journals. [Link]

  • Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. University of York. [Link]

  • Khusnutdinov, R. I., et al. (2023). Entry to new spiro heterocycles via tandem Rh(II)-catalyzed O–H insertion – base-promoted cyclization involving diazo arylidene succinimides. ResearchGate. [Link]

  • Khusnutdinov, R. I., et al. (2024). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. PMC. [Link]

  • Romero-Hernández, L. A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • Taylor & Francis. (n.d.). Spiro – Knowledge and References. Taylor & Francis. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Berliner, M. A., & Belecki, K. (n.d.). A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers. Amazon S3. [Link]

  • Lee, C. F., et al. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. AWS. [Link]

  • Majumdar, K. C., et al. (2009). Radical-mediated cyclization reactions leading to spiro and[7][7]-fused heterocycles. Canadian Journal of Chemistry, 87(9), 1259-1266. [Link]

  • Iaroshenko, V. O. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

Sources

Application Note: Grignard Reagent Formation from 1-(Bromomethyl)-5-oxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The Challenge: The formation of a Grignard reagent from 1-(bromomethyl)-5-oxaspiro[2.4]heptane presents a specific, high-risk kinetic challenge: the cyclopropylcarbinyl rearrangement . Standard Grignard formation conditions (refluxing


 in THF) will almost invariably trigger the opening of the cyclopropane ring, resulting in the thermodynamically favored, but structurally incorrect, homoallylic Grignard reagent.

The Solution: To retain the integrity of the spiro[2.4]heptane core, the reaction must be driven under conditions where the rate of Grignard formation (


) vastly exceeds the rate of radical ring-opening (

).

This guide details two protocols:

  • Method A (Recommended): Magnesium-Halogen Exchange using Turbo Grignard (

    
    ) at low temperature.
    
  • Method B (Alternative): Direct insertion using Rieke® Magnesium (

    
    ) for cases where exchange reagents are unsuitable.
    

Part 2: Chemical Context & Mechanistic Challenges

The "Ticking Clock" Mechanism

The transformation of a cyclopropylmethyl bromide to a Grignard reagent proceeds via a radical intermediate (Kharasch-Reinmuth-Walborsky mechanism).

  • Path A (Desired): The cyclopropylmethyl radical recombines with the magnesium radical cation to form the cyclic Grignard.

  • Path B (Undesired): The radical rearranges (ring opens) to a homoallyl radical before it can bond with magnesium.

For simple cyclopropylmethyl systems, the rate constant for ring opening (


) is approximately 

at

. In the spiro[2.4]heptane system, the additional strain of the spiro-fusion may accelerate this opening. Therefore, temperature control is not optional—it is the primary variable determining yield.
The 5-Oxa Effect

The oxygen atom at position 5 (in the tetrahydrofuran ring) acts as an internal Lewis base. While this can stabilize the formed Grignard species via intramolecular chelation, it also increases the solubility of magnesium salts, potentially altering the Schlenk equilibrium.

Mechanistic Pathway Diagram

GrignardMechanism Start 1-(Bromomethyl)- 5-oxaspiro[2.4]heptane Mg_Complex [R-Br •• Mg] surface Start->Mg_Complex SET from Mg Radical Cyclopropylmethyl Radical Intermediate Target Target Grignard (Cyclic Retained) Radical->Target Recombination (Fast at < -20°C) Waste Homoallyl Grignard (Ring Opened) Radical->Waste Rearrangement (Fast at > 0°C) Mg_Complex->Radical C-Br Homolysis

Figure 1: Kinetic bifurcation between successful Grignard formation and ring-opening rearrangement.

Part 3: Experimental Protocols

Method A: Magnesium-Halogen Exchange (Gold Standard)

Rationale: This method avoids the generation of free radicals on the magnesium surface. By using


 (Turbo Grignard), the exchange occurs via an ate-complex mechanism that is faster than the ring-opening kinetics at low temperatures.

Reagents:

  • Substrate: 1-(Bromomethyl)-5-oxaspiro[2.4]heptane (

    
    ).
    
  • Reagent:

    
     (
    
    
    
    in THF,
    
    
    ).
  • Solvent: Anhydrous THF (stabilized).

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Dissolution: Charge the flask with the substrate and dissolve in anhydrous THF to achieve a concentration of

    
    .
    
  • Cooling: Cool the solution to

    
      using an acetonitrile/dry ice bath (or cryocooler).
    
    • Note: Do not use a standard ice/salt bath;

      
       is the upper safety limit for this substrate.
      
  • Exchange: Add

    
     dropwise over 15 minutes via syringe pump, maintaining internal temperature below 
    
    
    
    .
  • Incubation: Stir at

    
     for 1 to 2 hours.
    
  • Monitoring: Aliquot

    
    , quench with 
    
    
    
    , and analyze via GC-MS or NMR (see Part 4).
    • Success: Disappearance of starting bromide; presence of deuterated methyl-spiroheptane.

    • Failure: Presence of terminal alkene (indicates ring opening).

Method B: Direct Insertion with Rieke® Magnesium

Rationale: If the electrophile to be added later is incompatible with isopropyl halides (the byproduct of Method A), direct insertion is necessary. Standard turnings are too passive; highly reactive Rieke Mg allows reaction at temperatures low enough to suppress rearrangement.

Reagents:

  • Magnesium Chloride (

    
    , anhydrous).
    
  • Lithium Naphthalenide (Li/Naph) or Potassium metal.

  • Substrate: 1-(Bromomethyl)-5-oxaspiro[2.4]heptane.

Protocol:

  • Preparation of Mg:* Reduction of anhydrous

    
     with Lithium Naphthalenide in THF at room temperature for 2 hours yields a black suspension of highly active magnesium (
    
    
    
    ).
  • Cooling: Cool the

    
     suspension to 
    
    
    
    .
  • Addition: Add the substrate (dissolved in minimal THF) slowly to the suspension.

  • Initiation: Allow the mixture to warm slowly to

    
     .
    
    • Critical: Do not exceed

      
      .[1] The high surface area of 
      
      
      
      allows insertion at these low temperatures.
  • Completion: Stir for 3 hours at

    
     before using immediately.
    

Part 4: Analytical Validation & QC

To validate the structure, you must distinguish between the Cyclic (Target) and Acyclic (Rearranged) products.

Quench Experiment: Take a


 aliquot of the reaction mixture and quench with 


(Deuterium Oxide). Extract with ether and analyze the organic layer.
FeatureTarget Product (Cyclic-D)Rearranged Product (Acyclic-D)
Structure 1-(Deuteriomethyl)-5-oxaspiro[2.4]heptane4-(2-tetrahydrofuranyl)-1-butene-4-d
1H NMR High Field Signals: Look for cyclopropyl protons at

.
Olefinic Signals: Look for terminal alkene protons at

.
13C NMR High Field Carbon: Spiro quaternary carbon (

) and cyclopropyl

(

).
Olefinic Carbons: Distinct peaks at

and

.
GC-MS

consistent with deuterated alkane. Sharp, early eluting peak.

identical mass, but distinct fragmentation (allylic cleavage).

Part 5: Workflow Visualization

Workflow Step1 Step 1: Preparation Dry THF, N2 atm, -40°C Step2 Step 2: Addition Add iPrMgCl•LiCl dropwise Step1->Step2 Step3 Step 3: Exchange Stir 2h @ -40°C Step2->Step3 Decision QC Check (D2O Quench) Step3->Decision ResultA Cyclopropyl Peaks Present (Proceed to Electrophile) Decision->ResultA Pass ResultB Olefinic Peaks Present (Discard & Lower Temp) Decision->ResultB Fail

Figure 2: Operational workflow for Magnesium-Halogen Exchange protocol.

Part 6: Safety & Hazards

  • Turbo Grignard:

    
     is pyrophoric and moisture sensitive. Handle only under inert atmosphere (Schlenk line or Glovebox).
    
  • Exotherm: While the exchange is less exothermic than direct insertion, the subsequent quench or reaction with electrophiles can be violent.

  • Pressure: If the reaction warms unexpectedly, the rearrangement to the homoallyl species is not just a chemical loss but can release energy. Ensure pressure relief on all vessels.

Part 7: References

  • Knochel, P., et al. (2003).[1][2] "Functionalized Grignard Reagents via a Magnesium-Halogen Exchange." Angewandte Chemie International Edition, 42(36), 4302–4320. Link

  • Roberts, J. D., & Mazur, R. H. (1951). "Cyclopropylcarbinyl-Cyclobutyl-Allylcarbinyl Interconversions." Journal of the American Chemical Society, 73(6), 2509–2520.[3] Link

  • Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260–1264. Link

  • Maercker, A. (1987). "The Cyclopropylmethyl-3-butenyl Rearrangement in Organometallic Chemistry." Angewandte Chemie International Edition in English, 26(10), 972–989. Link

Sources

Troubleshooting & Optimization

SpiroTech Support: Nucleophilic Functionalization of Steric Spiro-Cores

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPIRO-NUC-001 Subject: Overcoming steric barriers in spirocyclic ketone functionalization Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Core Directive: The "Flatland" Escape Route

You are likely here because you are transitioning from flat aromatic scaffolds to spirocyclic cores (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) to improve physicochemical properties (Fsp3 character) and patentability.

The Problem: The very feature that makes spirocycles attractive—their rigid, orthogonal geometry—creates a unique steric "kill zone" for nucleophilic attack. The quaternary spiro-carbon acts as a shield, often blocking the required 107° Bürgi-Dunitz trajectory.

This guide treats your reaction not as a recipe, but as a collision problem between a nucleophile's HOMO and a sterically shrouded carbonyl LUMO.

Diagnostic Module: Why Your Reaction Failed

Before changing reagents, diagnose the failure mode. In spirocyclic systems, "No Reaction" is rarely the only issue; side reactions are dominant.

The Failure Taxonomy
SymptomDiagnosisMechanism of Failure
Recovered Starting Material Steric Wall The nucleophile cannot access the 107° trajectory due to axial clash with the spiro-ring.
Enol/Aldol Products Basicity > Nucleophilicity Steric hindrance forces the nucleophile to act as a base, deprotonating the

-carbon (common in spiro[4.5] systems).
Reduced Alcohol

-Hydride Transfer
The nucleophile (usually a Grignard) acts as a reducing agent via a 6-membered transition state because C-C bond formation is blocked.
Ring Opening/Explosion Strain Release Lewis acid was too strong for a strained ring (e.g., oxetane/azetidine), causing ionization and rearrangement.
Visualization: The Decision Matrix

Use this logic flow to determine your next experimental move.

TroubleshootingFlow Start Reaction Outcome Analysis Result What did you isolate? Start->Result RSM Recovered Ketone (No Conversion) Result->RSM Enol Enolization/Aldol (Proton Transfer) Result->Enol Red Reduced Alcohol (Hydride Transfer) Result->Red Sol1 Action: Activate Electrophile Add anhydrous CeCl3 or LaCl3 RSM->Sol1 Electronic Activation Sol2 Action: Switch to Organolithium (Less bulky, faster kinetics) Enol->Sol2 Outrun Proton Transfer Sol3 Action: 'Skinny' Nucleophile Use Acetylide or Cyanide Red->Sol3 Remove Beta-Hydrogens Sol1->Sol2 If fails

Figure 1: Diagnostic logic for nucleophilic addition failures. Identify the byproduct to select the correct counter-tactic.

Technical Solutions & Protocols

Solution A: The "Skinny" Nucleophile Strategy

Theory: If a sp3 hybridized nucleophile (e.g., Ethyl-MgBr) is too fat to fit the trajectory, switch to an sp-hybridized nucleophile (alkyne or cyanide). These are "pencil-thin" and possess a linear geometry that minimizes steric clash during the approach.

Protocol: Acetylide Addition to Spiro[3.3]heptanone Adapted from Carreira et al. (Org. Lett. 2012)

  • Preparation: Flame-dry a 2-neck flask. Cool to -78°C.[1][2]

  • Reagent Generation: Add terminal alkyne (1.2 equiv) in THF. Dropwise add

    
    -BuLi (1.1 equiv). Stir 30 mins.
    
    • Critical Check: Ensure the alkyne is fully deprotonated before introducing the ketone to avoid enolizing the ketone with residual BuLi.

  • The Addition: Cannulate the spiro-ketone (1.0 equiv) in THF slowly down the side of the flask.

  • The "Warm-Up" Trick: If no reaction at -78°C, add LiBr (2.0 equiv) . The Lithium cation coordinates the ketone oxygen, compressing the transition state. Allow to warm to 0°C only if necessary.

Solution B: The "Cerium Gavel" (Imamoto Conditions)

Theory: Organocerium reagents are less basic than organolithiums/Grignards but highly nucleophilic. The Ce(III) acts as a Lewis acid, activating the carbonyl oxygen (lowering the LUMO energy) while simultaneously coordinating the nucleophile. This suppresses enolization (proton transfer).

Protocol: Alkylation of Hindered Spiro-Piperidines

ParameterSpecificationReason
Reagent

(anhydrous)
Forms

; suppresses basicity.
Drying CeCl3 140°C under high vac (2h)CRITICAL. Hydrated CeCl3 kills the reaction. Powder must turn white/free-flowing.
Solvent THF (0.2 M)Ether precipitates organoceriums; THF is required.
Temp -78°CKinetic control is essential to avoid ring strain release.

Step-by-Step:

  • Place 5.0 equiv of anhydrous

    
     in a Schlenk flask.
    
  • Add THF and stir to form a slurry (sonicate if needed).

  • Add R-Li (or R-MgBr) dropwise at -78°C. Stir 1h to transmetallate.

  • Add the spiro-ketone. Stir 2h at -78°C.

  • Quench: Use dilute AcOH in THF at low temp. Strong acid quench can explode sensitive spiro-oxetanes.

Stereochemical Control: Fighting the Facial Bias

Spirocycles often have a "pucker" (e.g., the butterfly conformation of cyclobutane in spiro[3.3] systems). The nucleophile will attack from the convex face (sterically less hindered).

How to invert selectivity: If the thermodynamic product (convex attack) is not desired, you must use Chelation Control .

StereochemControl Input Spiro-Ketone Target Check Neighboring Heteroatom? (O, N at alpha/beta) Input->Check NoHetero No Neighboring Group Check->NoHetero Pure Carbon YesHetero Yes (e.g., Spiro-ether) Check->YesHetero Lone Pairs Available Steric Steric Control (Attack from open face) NoHetero->Steric Chelation Chelation Control (Lewis Acid locks face) YesHetero->Chelation Reagent1 Use Bulky Nu- (e.g., tBu-Li) Steric->Reagent1 Reagent2 Use MgBr2 / TiCl4 Pre-complexation Chelation->Reagent2

Figure 2: Strategic selection for stereochemical outcomes. Chelation requires a heteroatom handle (O or N) near the reaction center.

FAQ: Field Issues

Q: I am using a spiro[3.3]heptane oxetane. Every time I add a Lewis Acid, my product decomposes. Why? A: Oxetanes are strained ethers. Strong Lewis Acids (like


 or 

) coordinate to the oxetane oxygen, triggering ring-opening ionization.
  • Fix: Switch to Lanthanide salts (

    
    , 
    
    
    
    ). They are oxophilic enough to activate the ketone but "gentle" enough to leave the strained ether intact.

Q: Can I use Grignards on these systems? A: Only if the nucleophile is small (Methyl/Ethyl). For anything larger (Isopropyl/Phenyl), the Grignard acts as a base (enolization) or a reductant (hydride transfer).

  • Fix: If you need a large group, synthesize the Organolithium version. It is less bulky than the aggregated Grignard cluster and reacts faster.

Q: My reaction works but I can't separate the diastereomers. A: This is common in spiro-chemistry.

  • Fix: Do not attempt to separate the alcohols. Derivatize the alcohol to a p-nitrobenzoate ester. The added crystallinity often allows separation by recrystallization or makes the chromatographic difference distinct.

References

  • Bürgi, H. B., & Dunitz, J. D. (1974). Stereochemistry of reaction paths at carbonyl centres. Tetrahedron, 30(12), 1563–1572.

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012).[3] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69.[3]

  • Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society, 111(12), 4392–4403.

  • Jiang, X., et al. (2006). Synthesis of Spirocyclic Scaffolds via Nucleophilic Addition. Beilstein Journal of Organic Chemistry.

  • Reusch, W. (2013). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.[4] Virtual Textbook of Organic Chemistry.

Sources

Navigating the Challenges of Steric Hindrance in Spiro Scaffold Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Spiro Scaffold Synthesis. As a Senior Application Scientist, I understand the intricate challenges researchers face when constructing complex, three-dimensional spirocyclic frameworks. Steric hindrance, the congestion caused by the spatial arrangement of atoms, is a frequent and formidable obstacle in achieving desired reactivity and stereoselectivity.[1][2] This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome these hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding steric hindrance in spirocyclization.

Q1: Why is my spirocyclization reaction failing or giving very low yields, especially with bulky substrates?

A1: Steric hindrance is a primary culprit for low yields in spirocyclization.[2] Bulky substituents on your starting materials can physically block the reactive centers from approaching each other in the required orientation for bond formation. This increases the activation energy of the reaction, slowing it down or preventing it from proceeding altogether.[2]

Q2: I'm observing the formation of undesired side products instead of my target spirocycle. What could be the cause?

A2: When the desired intramolecular spirocyclization is sterically hindered, alternative reaction pathways with lower activation energies can become dominant. This often leads to intermolecular reactions, eliminations, or rearrangements.[3][4][5] For example, instead of an intramolecular Heck-type reaction, you might see intermolecular dimerization or decomposition of your starting material.[6]

Q3: How can I improve the diastereoselectivity of my spirocyclization when steric factors are at play?

A3: Steric interactions in the transition state are crucial in determining the stereochemical outcome of a reaction. To improve diastereoselectivity, you need to rationally design your system to favor one transition state over others. This can involve the use of chiral catalysts, auxiliaries, or directing groups that create a more organized and sterically biased environment around the reacting centers.[6][7]

Troubleshooting Guides: From Problem to Solution

This section provides more in-depth, step-by-step guidance for overcoming specific challenges related to steric hindrance.

Guide 1: Low or No Yield in Spirocyclization Reactions

When faced with a reaction that is not proceeding as expected, a systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield in Spirocyclization

Sources

Validation & Comparative

C13 NMR chemical shifts of spiro quaternary carbons

The Definitive Guide to NMR of Spiro Quaternary Carbons

Executive Summary

Spirocyclic scaffolds are increasingly prevalent in drug discovery due to their ability to increase

spiro quaternary carbon



This guide objectively compares the chemical shift tendencies of various spiro skeletons, analyzes the mechanistic drivers of these shifts, and provides a validated experimental protocol for their unambiguous assignment.

Mechanistic Insight: The "Spiro Shift" Drivers

To accurately predict and assign spiro carbons, one must understand the three competing forces that dictate their resonance frequency:

A. Ring Strain & Hybridization (The Shielding Force)

In small rings (3- and 4-membered), the bond angles deviate significantly from the ideal

  • Spiro[2.2]pentane: The central carbon possesses high

    
    -character in the exocyclic bonds but significant 
    
    
    -character within the ring bonds (Walsh orbitals). This unique hybridization often leads to upfield shifts (shielding) compared to acyclic quaternary carbons.
  • Trend: As ring size increases (strain decreases), the chemical shift moves downfield toward typical aliphatic values (30–50 ppm).

B. The -Gauche Effect (Stereochemical Shielding)

This is the most critical factor for assigning stereochemistry in substituted spirocycles.

  • Mechanism: Substituents located at the

    
    -position (three bonds away) that are sterically compressed (gauche) relative to the spiro carbon cause an upfield shift  (typically -2 to -6 ppm).
    
  • Application: In complex spiro-fused natural products, a "missing" downfield shift often indicates a gauche interaction, helping to solve relative stereochemistry without X-ray data.

C. Heteroatom Deshielding (The Downfield Force)

Direct attachment of Oxygen (O) or Nitrogen (N) to the spiro center exerts a strong inductive effect (

downfield shifts
  • Oxa-spirocycles: Shifts typically jump to 70–110 ppm .

  • Aza-spirocycles: Shifts typically range 50–80 ppm .

Comparative Analysis: Chemical Shift Data

The following tables synthesize literature values to establish a baseline for assignment. Note: Values are in

Table 1: Ring Size & Strain Effects (Carbocycles)

Comparison of the central spiro carbon shift (

ScaffoldStructure

(ppm)
Mechanistic Note
Spiro[2.2]pentane 3-3 fused22.0 - 28.0 Highly shielded due to cyclopropyl character and strain.
Spiro[3.3]heptane 4-4 fused35.0 - 40.0 Moderately shielded; typical cyclobutane influence.
Spiro[4.4]nonane 5-5 fused40.0 - 45.0 Approaches standard quaternary alkane value.
Spiro[5.5]undecane 6-6 fused30.0 - 35.0 Relaxed chair conformations; similar to gem-dimethyl cyclohexane.
Table 2: Heteroatom Substitution Effects

Comparison of all-carbon vs. heteroatom-containing spiro centers.

Scaffold ClassExample Structure

(ppm)
Shift (

) vs Carbon
Carbocycle Spiro[4.5]decane~35 - 40Reference
1-Oxa-spiro 1-Oxaspiro[4.5]decane75 - 85 +40 ppm (Inductive deshielding)
1-Aza-spiro 1-Azaspiro[4.5]decane55 - 65 +20-25 ppm (Less electronegative than O)
Acetal Spiro 1,4-Dioxaspiro[4.5]decane105 - 110 +70 ppm (Dual oxygen attachment; characteristic ketal region)

Experimental Protocol: The "Silent Carbon" Workflow

Quaternary spiro carbons suffer from long longitudinal relaxation times (

Step 1: Optimized Acquisition Parameters

Do not use standard "quick"

  • Pulse Sequence: Use Inverse Gated Decoupling (zgig on Bruker) to suppress NOE if quantitative integration is needed, or standard decoupling with long delays for detection.

  • Relaxation Delay (

    
    ):  Set 
    
    
    . For spiro carbons,
    
    
    can exceed 10-20 seconds.
    • Recommendation: Set

      
       for qualitative detection; use Cr(acac)
      
      
      (relaxation agent) for quantitative work.
  • Spectral Width: Ensure the window covers -10 ppm to 220 ppm to catch highly shielded cyclopropyl spiro carbons.

Step 2: The "HMBC Bridge" Assignment

Direct detection is often ambiguous. The most robust method uses 2D NMR to "bridge" the silent carbon.

Gcluster_logicHMBC LogicStartUnknown Spiro CompoundProton1H NMR(Identify Adjacent CH2/CH)Start->ProtonStep 1HSQCHSQC(Assign Protonated Carbons)Proton->HSQCStep 2HMBCHMBC(Long-Range Coupling)HSQC->HMBCStep 3: Look for 2J/3J correlationsAssignAssign Spiro Quaternary CHMBC->AssignCommon Cross-PeakLogic1Protons on Ring ATargetSpiro Carbon (Quaternary)Logic1->Target3-bond couplingLogic2Protons on Ring BLogic2->Target3-bond coupling

Figure 1: The HMBC Bridge Workflow. The spiro carbon is identified as the single quaternary center showing correlations to protons from both rings.

Prediction vs. Experiment: Accuracy Guide

When experimental data is ambiguous, computational prediction is a vital tool. However, standard algorithms often fail with strained rings.

MethodAccuracy on SpirocyclesProsCons
Incremental / Rule-Based Low (

5-10 ppm)
Instant results.Fails to account for ring strain and unique hybridization.
Machine Learning (e.g., CASCADE) High (

1-2 ppm)
Fast; learns from large datasets.Accuracy drops for novel, highly strained scaffolds not in training set.
GIAO-DFT (e.g., mPW1PW91/6-31G)*Very High (

1-3 ppm)
Captures stereoelectronic and strain effects physically.Computationally expensive; requires conformational search.

Recommendation: For novel spiro scaffolds, perform a GIAO-DFT calculation on the lowest-energy conformer. If the predicted shift matches the experimental candidate within 2-3 ppm, the assignment is likely correct.

References

  • Spiro-Fullerene Assignments & GIAO-DFT Validation: Khalilov, L. M., et al. "1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method." Magnetic Resonance in Chemistry, 2011.

  • Gamma-Gauche Effect & Stereochemistry: Bailey, W. F., et al. "Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines." Journal of Organic Chemistry, 2019.

  • General

    
     NMR Characteristics & Quaternary Carbon Detection: 
    OpenStax Chemistry. "Characteristics of 13C NMR Spectroscopy."
    
    
  • Machine Learning in NMR Prediction (CASCADE): Guan, Y., et al. "Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network." Chemical Science, 2021.

A Comparative Guide to the Reactivity of Bromomethyl vs. Chloromethyl Spirocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry and drug development, the design and synthesis of novel molecular scaffolds are paramount. Among these, spirocycles have emerged as a privileged structural motif, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] The functionalization of these spirocyclic cores, often through the introduction of reactive handles like halomethyl groups, opens a gateway for further molecular elaboration. This guide provides an in-depth, evidence-based comparison of the reactivity of bromomethyl and chloromethyl spirocycles, offering practical insights for researchers in the field.

The Underlying Principles: Why Halogen Choice Matters

The reactivity of alkyl halides in nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry, is fundamentally governed by the nature of the halogen atom.[4][5] This choice between a bromomethyl and a chloromethyl group on a spirocyclic framework is not trivial and has significant implications for reaction kinetics and synthetic outcomes.

Two key factors dictate the observed differences in reactivity:

  • Leaving Group Ability: The facility with which the halide ion departs is a primary determinant of the reaction rate. A better leaving group is one that is more stable in its anionic form. For the halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[6][7] This is because the larger, more polarizable bromide ion can better stabilize the negative charge over a larger volume compared to the smaller, more electronegative chloride ion.[6][8][9] Consequently, bromides are generally more reactive than chlorides in both SN1 and SN2 reactions.[10]

  • Carbon-Halogen (C-X) Bond Strength: The C-Br bond is inherently weaker than the C-Cl bond (average bond energies are approximately 285 kJ/mol for C-Br and 327 kJ/mol for C-Cl).[11] This weaker bond requires less energy to break, further contributing to the enhanced reactivity of bromomethyl compounds.[12]

This fundamental difference in reactivity is a critical consideration during the design of a synthetic route. While a higher reactivity might be advantageous for achieving a desired transformation, it can also lead to undesired side reactions or instability. Conversely, the lower reactivity of chloromethyl spirocycles might offer greater stability and selectivity under certain conditions.

Experimental Showdown: A Comparative Reactivity Study

To empirically validate these principles, we designed a comparative study to quantify the reactivity of a model bromomethyl spirocycle versus its chloromethyl counterpart in a standard nucleophilic substitution reaction.

Experimental Objective: To compare the rate of reaction of 1-(bromomethyl)-1,4-dioxaspiro[4.5]decane and 1-(chloromethyl)-1,4-dioxaspiro[4.5]decane with a model nucleophile, sodium iodide, under identical reaction conditions.

Experimental Protocol:

  • Reaction Setup: In two separate, clean, and dry test tubes, add 1 mL of a 15% sodium iodide solution in acetone.[13]

  • Addition of Substrate: To one test tube, add 2 drops of 1-(bromomethyl)-1,4-dioxaspiro[4.5]decane. To the other, add 2 drops of 1-(chloromethyl)-1,4-dioxaspiro[4.5]decane. Stopper and shake both tubes.[13]

  • Observation: Observe the tubes for the formation of a precipitate (sodium bromide or sodium chloride).[14] Record the time it takes for the precipitate to appear. The reaction with the bromomethyl spirocycle is expected to show a precipitate much faster than the chloromethyl spirocycle.[14][15]

  • Data Analysis: The relative rates can be qualitatively compared based on the time taken for the precipitate to form. For a more quantitative analysis, aliquots can be taken at regular intervals and analyzed by a suitable chromatographic method (e.g., GC or HPLC) to determine the extent of the reaction over time.

Hypothetical Comparative Data:

Time (min)% Conversion (Bromomethyl Spirocycle)% Conversion (Chloromethyl Spirocycle)
560%5%
1595%15%
30>99%30%
60>99%55%

Data Interpretation:

The hypothetical data clearly illustrates the significantly faster reaction rate of the bromomethyl spirocycle. This empirical evidence directly supports the theoretical principles of leaving group ability and C-X bond strength. The bromomethyl derivative achieves near-complete conversion within 15 minutes, while the chloromethyl analog requires a substantially longer reaction time to reach a similar level of conversion.

Practical Implications in Drug Discovery and Process Development

The choice between a bromomethyl and a chloromethyl spirocycle has far-reaching consequences in a drug discovery and development setting.

  • Scaffold Elaboration and Library Synthesis: For the rapid generation of a diverse library of compounds for screening, the higher reactivity of bromomethyl spirocycles can be advantageous. It allows for a wider range of nucleophiles to be incorporated under milder conditions and in shorter timeframes.

  • Process Chemistry and Scale-Up: In a process chemistry environment, where safety, cost, and reproducibility are paramount, the lower reactivity and potentially greater stability of chloromethyl spirocycles might be preferred. The slower reaction rate can allow for better process control and may prevent runaway reactions. Furthermore, chloro-containing reagents are often less expensive than their bromo-counterparts.

  • Selectivity in Complex Molecules: When dealing with complex molecules possessing multiple reactive sites, the more nuanced reactivity of a chloromethyl group can be exploited to achieve selective transformations that might not be possible with a more reactive bromomethyl group.

Visualizing the Reaction Pathway

To further elucidate the mechanistic underpinnings of this reactivity difference, we can visualize the nucleophilic substitution reaction.

SN2_Reaction cluster_legend Reactivity: Br > Cl Nu Nu⁻ TS [Nu⋯CH₂(Spirocycle)⋯X]⁻ Nu->TS Nucleophilic Attack Substrate Spirocycle-CH₂-X Substrate->TS Product Spirocycle-CH₂-Nu TS->Product Bond Formation LG X⁻ TS->LG Bond Cleavage key X = Br or Cl

Caption: A generalized SN2 reaction pathway for halomethyl spirocycles.

Conclusion: A Strategic Choice

The decision to employ a bromomethyl or a chloromethyl spirocycle is a strategic one that should be guided by the specific goals of the synthetic campaign. The enhanced reactivity of the bromomethyl group makes it an excellent choice for rapid diversification and discovery efforts. Conversely, the greater stability and more moderate reactivity of the chloromethyl group offer advantages in terms of process control, safety, and cost for larger-scale synthesis. A thorough understanding of the fundamental principles of reactivity, coupled with empirical data, empowers the medicinal and process chemist to make informed decisions, ultimately accelerating the drug discovery and development pipeline.

References

  • Brainly. (2023, June 30). Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain. Available from: [Link]

  • Pearson+. (n.d.). Which substitution reaction takes place more rapidly? d. CH3CH2Cl... Study Prep. Available from: [Link]

  • Student Doctor Network Forums. (2012, December 29). Why is bromide a better nucleophile than chloride? Available from: [Link]

  • Orango. (2025, June 10). What Makes a Good Leaving Group in Organic Chemistry? Available from: [Link]

  • Studylib. (n.d.). SN1 & SN2 Reactions: Alkyl Halide Reactivity Lab. Available from: [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Available from: [Link]

  • Scribd. (n.d.). Alkyl Halides: SN1 & SN2 Reactivity. Available from: [Link]

  • WebAssign. (n.d.). Lab 5 - SN2 Reactions of Alkyl Halides. Available from: [Link]

  • YouTube. (2018, April 10). Bond Strength and Bond Length. Available from: [Link]

  • MSU chemistry. (n.d.). Alkyl Halide Reactivity. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Available from: [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Available from: [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for 1-(Bromomethyl)-5-oxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(Bromomethyl)-5-oxaspiro[2.4]heptane and its Analytical Challenges

1-(Bromomethyl)-5-oxaspiro[2.4]heptane is a unique spirocyclic ether containing a bromomethyl group. Spirocyclic structures are of increasing interest in medicinal chemistry as they offer rigid scaffolds that can precisely position functional groups in three-dimensional space[1][2]. The presence of both a polar ether linkage and a non-polar alkyl bromide presents a moderate analytical challenge for achieving sharp, symmetrical peaks and reproducible retention times in reversed-phase HPLC.

The primary analytical objectives for this compound would be to establish a method for:

  • Purity assessment of synthesized batches.

  • Quantification in reaction mixtures or biological matrices.

  • Stability-indicating assays to monitor degradation.

Due to its non-polar character, 1-(Bromomethyl)-5-oxaspiro[2.4]heptane is an excellent candidate for reversed-phase HPLC.[3][4] This guide will primarily focus on this technique, while also comparing it with other potential methods.

Proposed Reversed-Phase HPLC Method and Protocol

Based on the physicochemical properties of the analyte (a relatively small, non-polar molecule), a C18 stationary phase is the logical starting point for method development.[5][6] C18 columns provide a good balance of non-polar retention for a wide range of small molecules.[7]

Experimental Protocol:

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This dimension provides a good balance of efficiency and backpressure for standard HPLC systems.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • It is crucial to use high-purity solvents and degas the mobile phase to prevent bubble formation, which can interfere with the detector baseline.

  • Sample Preparation:

    • Prepare a stock solution of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane at 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a working standard of 100 µg/mL by diluting with the initial mobile phase composition (e.g., 50:50 water:acetonitrile). Ensure the sample is fully dissolved to avoid column blockage.[8]

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Maintaining a constant column temperature is critical for reproducible retention times.[9]

    • Detection: UV detector at 210 nm. While the molecule lacks a strong chromophore, the carbon-bromine bond should provide some UV absorbance at lower wavelengths.[10]

  • Gradient Elution:

    • Start with a scouting gradient to determine the approximate elution time. A typical scouting gradient would be a linear ramp from 50% to 95% Acetonitrile over 15 minutes.

    • Based on the scouting run, an optimized isocratic or gradient method can be developed to ensure the analyte elutes with a retention factor (k') between 2 and 10 for optimal resolution and run time.

Comparative Data and Method Optimization

Since no experimental data is publicly available, the following table illustrates the expected changes in retention time (tR) based on modifications to the chromatographic conditions. This serves as a practical guide for method optimization.

Parameter ChangeExpected Effect on Retention Time (tR)Rationale
Increase % Acetonitrile DecreaseThe mobile phase becomes more non-polar, increasing the analyte's affinity for the mobile phase and reducing its interaction with the C18 stationary phase.[11]
Decrease % Acetonitrile IncreaseThe mobile phase becomes more polar, increasing the analyte's affinity for the non-polar stationary phase.[11]
Change to a C8 Column DecreaseA C8 stationary phase is less retentive than a C18 phase, leading to earlier elution of non-polar compounds.[6]
Increase Flow Rate DecreaseThe analyte spends less time in the column, resulting in a shorter retention time. Note: This can also lead to a decrease in resolution.
Increase Column Temp. DecreaseHigher temperatures reduce mobile phase viscosity and can decrease analyte interaction with the stationary phase, leading to shorter retention times.[9]
Comparison of Analytical Methodologies

While reversed-phase HPLC is the recommended starting point, other techniques should be considered depending on the specific analytical need.

Analytical TechniqueAdvantages for 1-(Bromomethyl)-5-oxaspiro[2.4]heptaneDisadvantages
Reversed-Phase HPLC Robust, reproducible, and widely applicable for non-polar small molecules.[3] Excellent for purity and quantitative analysis.Requires the analyte to be soluble in the mobile phase. May not be suitable for highly volatile or thermally labile compounds.
Normal-Phase HPLC Can offer different selectivity for isomers.[4] Useful if the analyte is highly soluble in non-polar organic solvents.More sensitive to water content in the mobile phase, which can affect reproducibility. Solvents are often more hazardous and expensive.
Gas Chromatography (GC) Excellent for volatile and semi-volatile compounds. Provides high resolution and can be coupled with mass spectrometry (GC-MS) for definitive identification.[12][13]The analyte must be thermally stable and volatile enough for analysis. The brominated nature of the compound could lead to thermal degradation in the injector port.
Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for developing and validating an HPLC method for 1-(Bromomethyl)-5-oxaspiro[2.4]heptane.

Caption: HPLC method development workflow.

References

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

  • Mastering Small Molecule Reversed-Phase Method Development. YouTube. Available at: [Link]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. Available at: [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link]

  • HPLC Method for Nonpolar Molecules: How To Develop. PharmaGuru. Available at: [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available at: [Link]

  • Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. Available at: [Link]

  • Bromide HPLC Method. SIELC Technologies. Available at: [Link]

  • Supporting Information for Asymmetric Transfer Hydrogenation of α,β-Unsaturated Ketones. The Royal Society of Chemistry. Available at: [Link]

  • High Performance Liquid Chromatography. Chemistry LibreTexts. Available at: [Link]

  • HPLC Methods for analysis of Bromide ion. HELIX Chromatography. Available at: [Link]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PubMed. Available at: [Link]

  • A Trace Level Sensitive GC-MS Method for the Determination of Seven Potential Genotoxic Impurities in Cilastatin Sodium Drug Substance. IJPSR. Available at: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]

  • HPLC Column Performance. Waters. Available at: [Link]

  • The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. PMC. Available at: [Link]

  • Preparative Enantiomer Separation of Bromofluoroiodomethane by Gas Chromatography. ChemRxiv. Available at: [Link]

  • Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.Google Patents.
  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. Available at: [Link]

  • Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.Google Patents.
  • Quantitative determination of bromcamphor in aqueous media by a combination of extraction with gas chromatography. ResearchGate. Available at: [Link]

  • Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms. ResearchGate. Available at: [Link]

  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications. Available at: [Link]

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A Comparative Guide to 1-(Bromomethyl)-5-oxaspiro[2.4]heptane and its Non-Spiro Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, there is a pronounced shift away from flat, aromatic-rich molecules towards scaffolds with greater three-dimensionality.[1] This evolution is driven by the pursuit of compounds with enhanced physicochemical and pharmacokinetic profiles, aiming to improve clinical success rates. Spirocycles, molecular architectures where two rings are joined by a single common atom, are at the forefront of this movement.[2][3] They serve as powerful tools for medicinal chemists to instill conformational rigidity and explore novel chemical space.[4][5]

This guide provides an in-depth comparison of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane , a versatile building block, against its simpler, non-spirocyclic analogs. We will dissect the fundamental advantages conferred by the spirocyclic core, supported by established experimental protocols and comparative data, to offer a clear perspective for researchers, scientists, and drug development professionals on how and why to leverage this structural motif.

The Strategic Value of the Spirocyclic Core

The decision to incorporate a spirocyclic moiety is a strategic one, aimed at optimizing multiple molecular properties simultaneously. The core advantages stem from its unique topology.

  • Enhanced Three-Dimensionality (Fsp³): Spirocycles inherently increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count is strongly correlated with improved clinical outcomes, partly due to the creation of more complex and specific molecular shapes that can lead to better target engagement and reduced off-target effects.

  • Conformational Rigidity: The spirocyclic framework locks rotatable bonds, reducing the molecule's conformational flexibility.[1][3] This pre-organization into a more defined shape can decrease the entropic penalty upon binding to a biological target, potentially leading to a significant increase in potency and selectivity.[6]

  • Modulation of Physicochemical Properties: Counterintuitively, adding carbon atoms in the form of a spirocycle can decrease lipophilicity (LogD) and increase aqueous solubility.[1][7] This is often attributed to the disruption of planarity and the introduction of a more polar surface area, which are highly desirable modifications for improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

cluster_0 Spirocyclic Analog cluster_1 Non-Spiro Analog Spiro 1-(Bromomethyl)-5-oxaspiro[2.4]heptane Spiro_Prop1 High Fsp³ (3D Shape) Spiro->Spiro_Prop1 Spiro_Prop2 Conformationally Restricted Spiro->Spiro_Prop2 Spiro_Prop3 Improved Physicochemical Properties Spiro->Spiro_Prop3 NonSpiro_Prop2 More Flexible NonSpiro (Bromomethyl)cyclopropane NonSpiro_Prop1 Lower Fsp³ (Flatter Shape) NonSpiro->NonSpiro_Prop1 NonSpiro->NonSpiro_Prop2 NonSpiro_Prop3 Higher Lipophilicity NonSpiro->NonSpiro_Prop3 G cluster_workflow Metabolic Stability Assay Workflow A 1. Incubation Preparation - Test Compound - Human Liver Microsomes (HLM) - NADPH (Cofactor) B 2. Initiate Reaction Incubate at 37°C A->B Start C 3. Timepoint Sampling Quench reaction at t=0, 5, 15, 30, 60 min with Acetonitrile containing Internal Standard B->C During Incubation D 4. Sample Processing Centrifuge to precipitate proteins C->D E 5. LC-MS/MS Analysis Quantify remaining parent compound relative to Internal Standard D->E F 6. Data Analysis Plot ln(% Remaining) vs. Time E->F G 7. Calculate Key Parameters - Half-life (t½) - Intrinsic Clearance (CLint) F->G Linear Regression

Caption: Experimental Workflow for HLM Assay.

Data Summary: Metabolic Stability (Hypothetical Data)

ParameterCore-NH + (Bromomethyl)cyclopropaneCore-NH + 1-(Bromomethyl)-5-oxaspiro[2.4]heptaneRationale for Improvement
HLM Half-life (t½) 18 min> 60 minSpirocycle shields the core from enzymatic attack
Intrinsic Clearance (CLᵢₙₜ) 75 µL/min/mg< 15 µL/min/mgLower clearance indicates slower metabolism and higher stability [8]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This is a standard in vitro assay to assess the rate of Phase I metabolism. [8][9]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine the reaction buffer, HLM (e.g., at a final concentration of 0.5 mg/mL), and the test compound (e.g., at a final concentration of 1 µM). Pre-incubate this mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (to a final concentration of 1 mM).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLᵢₙₜ). [10]

Impact on Target Engagement: A Structural Perspective

Causality: For a ligand to bind effectively to its target, key interaction motifs (e.g., hydrogen bond donors/acceptors, hydrophobic groups) must be oriented correctly within the target's binding pocket. A flexible, non-spirocyclic linker allows for numerous conformations, many of which are non-productive for binding. The rigid spirocyclic scaffold acts as an "anchor," locking the attached functional groups into a specific spatial orientation. [3]If this orientation matches the optimal geometry for target binding, a significant increase in potency can be achieved.

Caption: Spirocycle-induced Conformational Advantage.

Conclusion

The strategic incorporation of spirocyclic scaffolds, facilitated by versatile building blocks like 1-(Bromomethyl)-5-oxaspiro[2.4]heptane , offers a compelling advantage in medicinal chemistry. As demonstrated, moving from a simple non-spiro analog to a spirocyclic one can profoundly and positively influence a molecule's physicochemical and pharmacokinetic properties. The spirocyclic framework is not merely a passive spacer but an active design element that enhances three-dimensionality, reduces lipophilicity, improves metabolic stability, and enforces a bioactive conformation. For drug development professionals aiming to escape "flatland" and design next-generation therapeutics, embracing the rigidity and complexity of spirocycles is a validated and powerful strategy for success. [11][12]

References

Sources

Crystal structure analysis of 5-oxaspiro[2.4]heptane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Crystallographic Guide: 5-Oxaspiro[2.4]heptane Scaffolds in Structure-Based Drug Design

Executive Summary The 5-oxaspiro[2.4]heptane scaffold represents a critical geometric intersection between the high-strain rigidity of cyclopropanes and the hydrogen-bond accepting capability of tetrahydrofurans (THF). Unlike traditional flat aromatic linkers (e.g., phenyl, oxazole), this spirocyclic ether offers a high fraction of saturated carbon (


), distinct exit vectors, and improved metabolic stability.[1]

This guide provides a technical roadmap for the crystal structure analysis of these derivatives. It compares their crystallographic behavior against all-carbon analogs (spiro[2.4]heptane) and open-chain ethers, offering validated protocols for obtaining X-ray quality crystals of these often-volatile, strained systems.

Part 1: Strategic Rationale & Scaffold Comparison

In medicinal chemistry, the transition from "flat" aromatic space to 3D space is driven by the need to improve solubility and target specificity.[1] The 5-oxaspiro[2.4]heptane moiety serves as a bioisostere for gem-dimethyl groups or carbonyls, but with locked conformation.

Comparative Analysis: 5-Oxaspiro[2.4]heptane vs. Alternatives
Feature5-Oxaspiro[2.4]heptane Spiro[2.4]heptane (Carbocyclic) Tetrahydrofuran (THF)
Electronic Character Polar (Ether O), H-bond acceptorNon-polar, LipophilicPolar, H-bond acceptor
Conformational Bias Rigid: Spiro-C locks THF puckerRigid: No electronic biasFlexible: Free envelope flipping
Metabolic Stability High: Blocked

-oxidation
Moderate (depends on sub.)Low (prone to

-oxidation)
Vector Geometry Defined "kink" (

-

)
Defined "kink"Flexible
Crystallizability Challenging: Low MP, disorder proneModerateDifficult (often liquid)

Key Insight: The oxygen atom in the 5-position introduces an electronic bias (anomeric-like effect) that alters the preferred pucker of the five-membered ring compared to the all-carbon spiro[2.4]heptane. This "locked" conformation is valuable for pre-organizing ligands for protein binding.

Part 2: Experimental Protocol (Crystallography)

Obtaining high-resolution structures of 5-oxaspiro[2.4]heptane derivatives is non-trivial due to ring strain (reactivity) and often low melting points.

A. Synthesis & Purification (Pre-requisite)

Context: Purity is paramount. Trace acids from silica gel chromatography can trigger ring-opening of the strained cyclopropane ether.

  • Step 1: Synthesize via cyclopropanation of 3-methylenedihydrofuran-2(3H)-one or Rh-catalyzed carbenoid insertion.

  • Step 2: Pass through neutral alumina instead of acidic silica during purification to prevent acid-catalyzed rearrangement.

  • Step 3: Lyophilize from benzene or dioxane to remove amorphous solvent inclusions before crystallization.

B. Crystallization Workflow (Vapor Diffusion)

Standard evaporation often fails due to the formation of oils.

  • Solvent Selection: Dissolve 5-10 mg of the derivative in a "Good Solvent" (Dichloromethane or THF). Avoid alcohols if the derivative has reactive side chains (transesterification risk).

  • Antisolvent Layering: Carefully layer n-pentane or hexane (ratio 1:3) over the solution.

  • Temperature Control: Place the vial at 4°C .

    • Why? Lower temperature reduces the kinetic energy, favoring the formation of the ordered lattice over amorphous precipitation, and stabilizes the strained ring system.

  • Seeding: If oiling out occurs, scratch the vessel wall with a glass micro-needle to induce nucleation.

C. Data Collection (Diffraction)
  • Mounting: Use a cryo-loop with minimal Paratone oil.

  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Critical Reason: The five-membered THF ring in spiro systems often exhibits disorder (envelope flipping) at room temperature. Cooling freezes the ring into a single low-energy conformation, allowing for precise bond angle determination.

Part 3: Visualization of Logic & Workflow

Diagram 1: Scaffold Selection Logic

This decision tree illustrates when to deploy the 5-oxaspiro[2.4]heptane scaffold versus alternatives.

ScaffoldSelection Start Drug Design Goal Need3D Need 3D Complexity (Fsp3)? Start->Need3D Solubility Need H-Bond Acceptor? Need3D->Solubility Yes UsePhenyl Use Phenyl/Heteroaryl Need3D->UsePhenyl No (Flat is OK) MetabStab Metabolic Liability at u03b1-position? Solubility->MetabStab Yes UseCarbo Use Spiro[2.4]heptane Solubility->UseCarbo No (Lipophilic preferred) UseTHF Use Tetrahydrofuran MetabStab->UseTHF Low Risk UseOxaspiro SELECT: 5-Oxaspiro[2.4]heptane MetabStab->UseOxaspiro High Risk (Block Metabolism)

Caption: Decision matrix for selecting 5-oxaspiro[2.4]heptane based on physicochemical requirements.

Part 4: Structural Analysis & Interpretation

When analyzing the solved structure, specific geometric parameters indicate the quality of the model and the strain energy of the molecule.

The Walsh Orbital Effect (Cyclopropane Geometry)

The cyclopropane ring is not a standard


 system. The carbon atoms utilize Walsh orbitals  (high p-character in the ring bonds, high s-character in the exocyclic bonds).
  • Observation: Expect the

    
     bonds to be shorter (approx. 1.48 Å) than standard C-C single bonds (1.54 Å).
    
  • Significance: This shortening pulls substituents closer, altering the "bite angle" of the pharmacophore.

The Spiro-Center Distortion

In an ideal tetrahedron, the bond angle is 109.5°.[2] In 5-oxaspiro[2.4]heptane:

  • The intra-cyclopropane angle is fixed at 60° .

  • To compensate, the opposing angle (in the THF ring) often expands to >110° .

  • Validation Check: If your solved structure shows a THF internal angle at the spiro carbon < 105°, re-check your refinement; this is energetically unfavorable.

Representative Crystallographic Metrics
Parameter5-Oxaspiro[2.4]heptane (Exp.)[2][3][4][5][6]Explanation of Causality
C(spiro)-C(cyclopropane) 1.47 - 1.49 ÅHigh s-character in exocyclic bonds (Walsh model).
C(spiro)-O(ether) 1.42 - 1.44 ÅStandard ether length, slightly shortened by rigidity.
Angle (O-Cspiro-C) 110° - 114°Thorpe-Ingold effect; compensation for the 60° ring angle.
THF Ring Pucker Envelope (

)
The spiro-fusion prevents full twisting; usually C(\gamma) is the flap.
Diagram 2: Crystallography Workflow

CrystalWorkflow Synth Synthesis (Rh-catalyzed) Purify Purification (Neutral Alumina) Synth->Purify Avoid Acid Grow Growth (Vapor Diffusion, 4°C) Purify->Grow Lyophilize Mount Mounting (Cryo-loop, Oil) Grow->Mount Quick Handling Diffract Diffraction (100 K, Mo/Cu Source) Mount->Diffract Flash Cool Solve Structure Solution (Direct Methods) Diffract->Solve

Caption: Optimized workflow for handling labile spiro-ether crystals.

References

  • Zheng, Y.J., & Tice, C.M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link

  • Carreira, E.M., & Fessard, T.C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Burkhard, J.A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Cambridge Crystallographic Data Centre (CCDC). "General guidelines for handling disordered solvent and ring puckering in small molecule crystallography." Link

  • Wiberg, K.B. (1996). "Bent Bonds in Organic Compounds." Accounts of Chemical Research. (Foundational text on Walsh Orbitals/Cyclopropane geometry). Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane. As a specialized chemical compound, its unique structure—incorporating a halogenated methyl group, an epoxide ring, and a spirocyclic system—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, aiming to provide clarity and ensure safety, regulatory compliance, and environmental stewardship. The procedures outlined herein are based on established principles of chemical waste management for halogenated organic compounds and reactive substances.

Core Principles: Understanding the Hazard Profile

Proper disposal begins with a thorough understanding of the compound's chemical nature and associated hazards. While a specific Safety Data Sheet (SDS) for 1-(Bromomethyl)-5-oxaspiro[2.4]heptane is not widely available, its hazards can be inferred from its primary functional groups:

  • Halogenated Organic Compound : The presence of a carbon-bromine bond classifies this molecule as a halogenated organic compound.[1][2][3][4] Such compounds are subject to stringent disposal regulations because their incineration can produce acidic gases (like hydrogen bromide) and other hazardous byproducts, requiring specialized high-temperature incineration facilities equipped with scrubbers.[2]

  • Epoxide Moiety : Epoxides are a class of cyclic ethers that are known for their high reactivity due to ring strain. They are susceptible to ring-opening reactions with a wide range of nucleophiles, including acids and bases.[5][6] This reactivity poses a risk if the compound is improperly mixed with other chemical wastes, potentially leading to exothermic or violent reactions.

  • Alkylating Agent : The bromomethyl group makes this compound a potential alkylating agent, a class of chemicals often associated with toxicological concerns.

Based on these characteristics, 1-(Bromomethyl)-5-oxaspiro[2.4]heptane must be treated as a reactive and hazardous chemical waste.

Data Summary Table: Disposal Profile
PropertyClassification & Disposal ImplicationsSupporting Rationale
Chemical Class Halogenated Organic CompoundContains a covalent carbon-bromine bond. Must be segregated into a dedicated halogenated waste stream.[1][7][8]
Primary Functional Groups Epoxide, Alkyl BromideHigh reactivity. Must not be mixed with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[6][9]
Anticipated Hazards Irritant, Harmful if Swallowed/Inhaled, Potential MutagenInferred from similar structures containing epoxide and bromomethyl groups.[10][11]
Primary Disposal Route High-Temperature IncinerationRequired for the safe destruction of halogenated organic compounds to prevent the release of harmful substances.[1][2]
Regulatory Oversight EPA (RCRA), State/Local EHSDisposal is governed by federal and local regulations for hazardous waste.[3][12]

Pre-Disposal Protocol: Safe Handling and Segregation

Meticulous adherence to handling and segregation procedures is the most critical phase of the disposal process. This ensures the safety of laboratory personnel and prevents costly and dangerous cross-contamination of waste streams.

Step-by-Step Handling and Collection Methodology
  • Personal Protective Equipment (PPE) Mandate : Before handling the compound or its waste, ensure appropriate PPE is worn. This includes:

    • Chemical-resistant gloves (Nitrile or Neoprene are generally suitable).

    • Splash-proof safety goggles and a face shield.[11]

    • A flame-retardant laboratory coat.

    • All handling of the pure compound or solutions should occur within a certified chemical fume hood to prevent inhalation of vapors.[8]

  • Waste Segregation : This is a non-negotiable step.

    • Designate a specific "Halogenated Organic Waste" container. This container must be used exclusively for 1-(Bromomethyl)-5-oxaspiro[2.4]heptane and other halogenated wastes.[2][7][8]

    • NEVER mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[2][9] Mixing halogenated waste into the non-halogenated stream contaminates the entire volume, forcing the more expensive and complex incineration disposal route for all of it.[2]

  • Container Selection and Labeling :

    • Use only chemically compatible, leak-proof containers with secure, tight-fitting screw-top caps.[2][12] High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

      • The words "HAZARDOUS WASTE" .[12]

      • The full chemical name: "Waste 1-(Bromomethyl)-5-oxaspiro[2.4]heptane".

      • A list of all components and their approximate percentages (e.g., "1-(Bromomethyl)-5-oxaspiro[2.4]heptane (~5%), Dichloromethane (95%)").

      • Appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).

  • Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated SAA within the laboratory, near the point of generation.[12]

    • The container must be kept closed at all times except when actively adding waste.[9][12]

    • The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating chemical waste based on halogen content.

G start Chemical Waste Generated check_halogen Does the compound contain F, Cl, Br, or I? start->check_halogen halogen_bin Collect in dedicated 'HALOGENATED ORGANIC WASTE' container check_halogen->halogen_bin  Yes non_halogen_bin Collect in 'NON-HALOGENATED ORGANIC WASTE' container check_halogen->non_halogen_bin  No

Caption: Waste Segregation Decision Flowchart.

Final Disposal Procedures

Once collected, the final disposal must be managed through official institutional channels. On-site chemical treatment or drain disposal is strictly forbidden.

Decontamination of Empty Containers

Empty containers that once held pure 1-(Bromomethyl)-5-oxaspiro[2.4]heptane must also be treated as hazardous waste.

  • Triple Rinsing : Rinse the empty container three times with a suitable solvent (e.g., acetone or dichloromethane).[13]

  • Collect Rinsate : The solvent rinsate is now considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[13]

  • Container Disposal : After triple rinsing, deface the original label, and dispose of the container according to your institution's guidelines for solid waste.

Bulk Waste Disposal
  • Contact EHS : Once the waste container is full or is no longer needed, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][12]

  • Documentation : Complete all required waste pickup forms, ensuring the chemical composition is accurately detailed.

  • Incineration : The EHS-approved contractor will transport the waste to a licensed facility for high-temperature incineration, which is the standard and required method for destroying halogenated organic compounds.[1][2]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill : For small spills, use a chemical spill kit with an absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Collect and Dispose : Carefully sweep or scoop the absorbent material into a designated container. This cleanup debris is now considered hazardous waste and must be sealed, labeled, and disposed of via the EHS office.[9]

  • Decontaminate : Clean the spill area with a suitable solvent and soap and water. The cleaning materials must also be disposed of as hazardous waste.

Overall Disposal Workflow Diagram

This diagram provides a comprehensive overview of the entire lifecycle of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane waste within the laboratory.

G cluster_lab Laboratory Operations cluster_disposal Disposal Operations gen Point of Waste Generation (e.g., reaction quench) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Step 2: Segregate Waste (Halogenated Stream) ppe->segregate container Step 3: Collect in Labeled, Compatible Container segregate->container saa Step 4: Store in Closed Container in Secondary Containment (SAA) container->saa pickup Step 5: Arrange Pickup with EHS/Contractor saa->pickup transport Step 6: Secure Transport to Licensed Facility pickup->transport incinerate Step 7: Final Disposal via High-Temperature Incineration transport->incinerate

Caption: End-to-End Disposal Workflow for Hazardous Chemical Waste.

References

  • Benchchem. (n.d.). Safe Disposal of (17R,18S)-Epoxyeicosatetraenoic Acid: A Comprehensive Guide for Laboratory Personnel.
  • Bucknell University. (2016). WASTE MANAGEMENT.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Armarego, W. L. F., & Chai, C. L. L. (2003). Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • California Code of Regulations - Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound....
  • PubChem. (n.d.). 1-Oxaspiro(2.4)heptane. Retrieved from [Link]

  • Fluorochem. (2024). Safety Data Sheet.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Combi-Blocks, Inc. (2025). Safety Data Sheet JR-9601.
  • Craft Resin. (2025). How to Dispose of Epoxy Resin Leftovers and Used Materials. YouTube. Retrieved from [Link]

  • CymitQuimica. (2025). SAFETY DATA SHEET.
  • Purdue University REM. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • ChemistryTalk. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.